molecular formula C10H10N2O2 B1210961 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione CAS No. 32856-49-8

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Número de catálogo: B1210961
Número CAS: 32856-49-8
Peso molecular: 190.20 g/mol
Clave InChI: AFLGSUFOCCZEEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione (CAS 32856-49-8) is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol. It is built around the pyrrolidine-2,5-dione (succinimide) scaffold, a structure of high significance in medicinal chemistry due to its presence in a wide range of biologically active molecules and approved drugs . This particular derivative is functionalized with a 4-aminophenyl group, making it a versatile building block for the design and synthesis of novel compounds targeting neurological disorders and other conditions. The core pyrrolidine-2,5-dione structure is a privileged scaffold in neuropharmacology. Research into structurally similar compounds has demonstrated potent biological activities, including dual affinity for key neurological targets such as the serotonin 5-HT1A receptor and the serotonin transporter (SERT) . This dual mechanism is a leading approach in the development of new-generation antidepressant agents, aiming to improve efficacy and reduce latency periods compared to conventional selective serotonin reuptake inhibitors (SSRIs) . Furthermore, related pyrrolidine-2,5-dione derivatives have shown promising anticonvulsant and analgesic properties in preclinical models, such as the maximal electroshock (MES) test and neuropathic pain models, suggesting potential for application in epilepsy and pain relief research . The presence of the aromatic amino group on this scaffold provides a key site for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific applications. As such, this compound is a valuable intermediate for chemists and pharmacologists engaged in hit-to-lead optimization and the creation of novel hybrid molecules . It is offered exclusively for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(4-aminophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLGSUFOCCZEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954507
Record name 3-(4-Aminophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32856-49-8
Record name 3-(4'-Aminophenyl)pyrrolidine-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032856498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Aminophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Identification

This compound is a solid organic compound. Its key identifying and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₂[1][2][3]
Molecular Weight 190.20 g/mol [2][3]
CAS Number 32856-49-8[1]
Physical Form Solid
MDL Number MFCD00874533[3]
PubChem Substance ID 329784376[3]

Chemical Structure

The structure of this compound consists of a central pyrrolidine-2,5-dione ring substituted with an aminophenyl group at the third position.

  • IUPAC Name: 3-(4-aminophenyl)pyrrolidine-2,5-dione

  • Synonyms: 2,5-Pyrrolidinedione, 3-(4-aminophenyl)-, this compound[1]

  • SMILES String: Nc1ccc(cc1)C2CC(=O)NC2=O

  • InChI Key: AFLGSUFOCCZEEZ-UHFFFAOYSA-N

2D representation of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound were not found in the provided search results. However, a general approach to the synthesis of substituted pyrrolidines involves a [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes.[4] Another general method for synthesizing N-aryl-substituted azacycles involves the reaction of arylamines with cyclic ethers.[5]

For the characterization of the final product, standard analytical techniques would be employed. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon and proton framework of the molecule.[6][7]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amine (NH₂) and carbonyl (C=O) groups.[6][7]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[6][7]

G General Analytical Workflow cluster_workflow start Synthesized Compound purification Purification (e.g., Crystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure data Data Archiving structure->data

A typical workflow for the analysis of a synthesized chemical compound.

Biological Activity and Potential Applications

The pyrrolidine-2,5-dione scaffold is of significant interest in medicinal chemistry and drug discovery.[8] Derivatives of this structure have been investigated for a range of biological activities.

Notably, some 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed and synthesized as potential tyrosine kinase inhibitors, with some showing the ability to inhibit the growth of cancer cell lines.[9] Additionally, other derivatives of pyrrolidine-2,5-dione have been studied as potential multi-target anti-inflammatory agents.

The broader class of pyrrolidine-containing compounds is prevalent in many FDA-approved drugs, highlighting the importance of this heterocyclic moiety in the development of new therapeutic agents.[4]

G Potential Signaling Pathway Interaction cluster_pathway compound Pyrrolidine-2,5-dione Derivative receptor Tyrosine Kinase Receptor compound->receptor compound->receptor blocks ATP binding adp ADP receptor->adp substrate Substrate Protein receptor->substrate Phosphorylation atp ATP atp->receptor p_substrate Phosphorylated Substrate Protein substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibition Inhibition

Hypothesized inhibition of a tyrosine kinase signaling pathway.

Safety Information

According to available safety data, this compound is classified with the GHS07 pictogram, indicating it may cause skin irritation or sensitization, or is harmful if swallowed. The hazard statements associated with this compound are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Appropriate personal protective equipment should be used when handling this chemical.

References

Spectroscopic and Methodological Insights into 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the key identifiers and properties for 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
CAS Number 32856-49-8
Appearance Solid (form)
SMILES Nc1ccc(cc1)C1CC(=O)NC1=O
InChI 1S/C10H10N2O2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5,11H2,(H,12,13,14)
InChIKey AFLGSUFOCCZEEZ-UHFFFAOYSA-N

Spectroscopic Data (Predicted and General)

Detailed, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound are not available in the cited literature. However, based on the chemical structure and data for analogous compounds, the expected spectral characteristics can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aminophenyl group and the aliphatic protons of the pyrrolidine-2,5-dione ring. The aromatic protons would likely appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons on the pyrrolidine ring would present as a more complex splitting pattern in the aliphatic region (typically δ 2.5-4.0 ppm). The amine (-NH₂) and amide (-NH-) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the dione (in the range of δ 170-180 ppm). The aromatic carbons would appear in the δ 110-150 ppm region, with the carbon attached to the amino group being more shielded. The aliphatic carbons of the pyrrolidine ring would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • N-H stretching: Two bands for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹ and a band for the amide (-NH-) around 3200 cm⁻¹.

  • C=O stretching: Two strong absorption bands for the carbonyl groups of the dione, typically observed around 1700 and 1770 cm⁻¹.

  • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-N stretching: Aromatic and aliphatic C-N stretching bands would also be present.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.20 g/mol ). Fragmentation patterns would likely involve the loss of the amino group, cleavage of the pyrrolidine ring, and other characteristic fragmentations of succinimide and aniline derivatives.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Synthesis of this compound

A potential synthetic route involves the reaction of 4-aminophenylacetic acid with a suitable source of the succinimide ring, or a multi-step synthesis starting from commercially available precursors. A general approach for the synthesis of related pyrrolidine-2,5-diones involves the condensation of a substituted succinic anhydride with an appropriate amine or the cyclization of a corresponding amic acid.

Illustrative Synthetic Workflow:

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product 4-Nitrophenylacetic_acid 4-Nitrophenylacetic Acid Condensation Condensation Reaction 4-Nitrophenylacetic_acid->Condensation Succinic_Anhydride Succinic Anhydride Derivative Succinic_Anhydride->Condensation Reduction Reduction of Nitro Group Condensation->Reduction Target_Compound 3-(4-Aminophenyl)pyrrolidine-2,5-dione Reduction->Target_Compound

Caption: A potential synthetic pathway to this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of the protons and carbons based on their multiplicity and expected chemical environment.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or established experimental workflows. Research into the biological activity of this compound would be required to elucidate its potential molecular targets and mechanisms of action.

Logical Workflow for Biological Screening:

G Compound_Synthesis Synthesis and Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell Viability) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Compound Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) Hit_Identification->Mechanism_of_Action If Active Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This technical guide provides a consolidated overview of the known properties of this compound and outlines standard methodologies for its spectroscopic characterization. The absence of detailed experimental data in the current literature highlights an opportunity for further research to synthesize this compound, fully characterize its spectroscopic properties, and investigate its potential biological activities. The protocols and predictive information presented herein offer a valuable starting point for researchers venturing into the study of this and related succinimide derivatives.

References

An In-Depth Technical Guide to the Mechanism of Action of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione as an Aromatase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, a non-steroidal competitive aromatase inhibitor. This document details its biochemical interactions, quantitative inhibitory data, and the experimental protocols used for its evaluation, serving as a critical resource for researchers in oncology, endocrinology, and medicinal chemistry.

Core Mechanism of Aromatase Inhibition

This compound is an analog of aminoglutethimide (AG) and functions as a selective, competitive inhibitor of aromatase (CYP19A1), a cytochrome P450 enzyme.[1] Aromatase is the key enzyme responsible for the final step of estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).

The inhibitory action of this compound is centered on the interaction of its 4-aminophenyl group with the aromatase enzyme. The primary amino group coordinates with the ferric iron atom within the heme prosthetic group of the cytochrome P450 active site.[1] This binding event is characteristic of a Type II difference spectrum and competitively blocks the binding of the natural androgen substrates, thereby halting estrogen synthesis.[1] The pyrrolidine-2,5-dione moiety contributes to the molecule's overall conformation and interaction with the active site, with studies indicating a critical spatial relationship between the basic amino group and the dione ring for effective inhibition.[1]

Notably, while the parent compound demonstrates moderate inhibitory activity, structural modifications, particularly N-alkylation of the pyrrolidine-2,5-dione ring, have been shown to significantly enhance potency.[2]

Quantitative Inhibitory Data

The aromatase inhibitory activity of this compound and its more potent derivatives has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory constants (IC50 and Ki) against human placental aromatase.

CompoundIC50 (µM)Ki (µM)Notes
3-(4-Aminophenyl)pyrrolidine-2,5-dione20N/AModerately inhibitory.[3]
3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dioneN/A0.8Demonstrates competitive inhibition.[3]
3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dioneN/A1.0Demonstrates competitive inhibition.[3]
3-(4-Aminophenyl)-1-methyl-pyrrolidine-2,5-dioneN/A1.75Demonstrates competitive inhibition.[3]
1-Hexyl-3-(4'-aminophenyl)pyrrolidine-2,5-dioneN/A0.062Approximately 100-fold more potent than aminoglutethimide and shows greater selectivity.[2]
Aminoglutethimide (Reference Compound)N/A0.68A well-established, non-selective aromatase inhibitor.[3]

N/A: Data not available in the reviewed literature.

Signaling Pathway of Aromatase Inhibition

The following diagram illustrates the biochemical pathway of estrogen synthesis and the inhibitory action of this compound.

Aromatase_Inhibition_Pathway cluster_synthesis Estrogen Synthesis Pathway cluster_inhibition Inhibition Mechanism Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens BlockedAromatase Inhibited Aromatase Complex Inhibitor 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione Inhibitor->Aromatase Competitive Binding

Caption: Aromatase converts androgens to estrogens, a process blocked by the inhibitor.

Experimental Protocols

The evaluation of this compound and its analogs as aromatase inhibitors typically involves in vitro enzymatic assays using human placental microsomes, which are a rich source of the aromatase enzyme.

Preparation of Human Placental Microsomes
  • Tissue Procurement: Obtain fresh human term placenta from consenting donors following ethical guidelines.

  • Homogenization: Mince the placental tissue and homogenize it in a cold buffer solution (e.g., Tris-HCl with sucrose and EDTA).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cell debris and mitochondria.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford assay). Store the microsomal preparation at -80°C until use.

In Vitro Aromatase Inhibition Assay (Radiometric Method)

This assay measures the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.

  • Reaction Mixture Preparation: In a reaction tube, combine the human placental microsomes, a NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test inhibitor (this compound) at various concentrations.

  • Initiation of Reaction: Start the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., chloroform or dichloromethane).

  • Extraction and Measurement:

    • Vortex the mixture to extract the remaining substrate and metabolites into the organic phase.

    • Centrifuge to separate the aqueous and organic phases.

    • Transfer an aliquot of the aqueous phase, containing the [³H]₂O, to a scintillation vial.

    • Add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the inhibitor relative to a control without the inhibitor. Determine the IC50 value by non-linear regression analysis.

Experimental and Drug Discovery Workflow

The following diagram outlines a typical workflow for the screening and evaluation of novel aromatase inhibitors like this compound.

Aromatase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_characterization Preclinical Characterization cluster_development Further Development A1 Compound Synthesis (e.g., Analogs of Aminoglutethimide) A2 In Vitro Screening (Human Placental Microsome Assay) A1->A2 A3 Determination of IC50/Ki Values A2->A3 A4 Lead Compound Identification A3->A4 B1 Selectivity Assays (vs. other CYP450 enzymes, e.g., CSCC) A4->B1 Advance Lead Compound B2 In Vitro Metabolism Studies (Liver Microsomes) B1->B2 B3 In Vivo Efficacy Studies (e.g., PMSG-stimulated rat model) B2->B3 B4 Pharmacokinetic Profiling B3->B4 C1 Toxicology Studies B4->C1 Candidate Selection C2 Clinical Trials C1->C2

Caption: Workflow for discovery and development of new aromatase inhibitors.

This guide provides a detailed technical foundation for understanding the mechanism and evaluation of this compound as an aromatase inhibitor. The provided data and methodologies are intended to support further research and development in this critical area of medicinal chemistry.

References

Unveiling the Therapeutic Potential of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of the compound 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione. Based on its structural characteristics and preclinical data from analogous compounds, two primary targets have been identified: the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the enzyme Aromatase (CYP19A1) . This document outlines the mechanisms of action, supporting quantitative data, detailed experimental protocols for target validation, and visual representations of the associated biological pathways and workflows.

Primary Therapeutic Target: Cereblon (CRBN)

The core structure of this compound features a succinimide ring, a known motif for interaction with Cereblon (CRBN), a key component of the CRL4CRBN E3 ubiquitin ligase complex. This interaction is the cornerstone of the mechanism of action for immunomodulatory drugs (IMiDs). By binding to CRBN, the compound acts as a "molecular glue," inducing the recruitment of neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex.[1] This leads to their polyubiquitination and subsequent degradation by the proteasome.[2][3]

The degradation of Ikaros and Aiolos has significant therapeutic implications, particularly in hematological malignancies like multiple myeloma, where these transcription factors are crucial for cancer cell survival and proliferation.[4] Their depletion leads to direct antitumor effects and immunomodulatory responses, including T-cell activation.[4] Studies have shown that succinimide-based analogues can effectively induce the degradation of these neosubstrates, highlighting the potential of this compound as a CRBN-targeting agent.[5]

Signaling Pathway

The binding of this compound to CRBN initiates a cascade of intracellular events culminating in the degradation of Ikaros and Aiolos.

cluster_0 cluster_1 cluster_2 Compound 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione CRBN CRBN Compound->CRBN Binds to E3_Complex CRL4-CRBN E3 Ligase Complex Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits CUL4 CUL4A DDB1 DDB1 RBX1 RBX1 Ub_Ikaros_Aiolos Polyubiquitinated Ikaros/Aiolos Ikaros_Aiolos->Ub_Ikaros_Aiolos Polyubiquitination Downstream Downregulation of c-Myc and IRF4 Apoptosis & Immunomodulation Ikaros_Aiolos->Downstream Regulates Transcription of Ub Ubiquitin Proteasome 26S Proteasome Ub_Ikaros_Aiolos->Proteasome Targets for Degradation Ub_Ikaros_Aiolos->Downstream Prevents Transcription Degraded_Products Degraded Peptides Proteasome->Degraded_Products

Caption: CRBN-mediated degradation of Ikaros and Aiolos.

Quantitative Data: Binding Affinities and Degradation

While specific binding data for this compound is not available in the public domain, the table below summarizes the binding affinities of structurally related immunomodulatory drugs and the degradation potential of a succinimide-based pomalidomide analog.

CompoundRing SystemTargetAssayValueReference
PomalidomideGlutarimideCRBNTR-FRETIC50: 6.4 nM[6]
LenalidomideGlutarimideCRBNTR-FRETIC50: 8.9 nM[6]
ThalidomideGlutarimideCRBNTR-FRETIC50: 22.4 nM[6]
Pomalidomide AnalogSuccinimideIKZF3Western Blot~40% reduction[5]
Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of a test compound for Cereblon.

Materials:

  • GST-tagged human Cereblon (CRBN) protein

  • Thalidomide-Red (fluorescent ligand)

  • Anti-GST antibody labeled with Europium cryptate

  • Assay buffer

  • 384-well low volume white plates

  • Test compound (this compound)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Dispense the diluted test compound or standard into the wells of the 384-well plate.

  • Add the GST-tagged human Cereblon protein to each well.

  • Prepare a detection mix containing the anti-GST Europium cryptate antibody and Thalidomide-Red.

  • Dispense the detection mix into each well.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the HTRF signal using a plate reader capable of time-resolved fluorescence. The signal is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the ratio of the two emission signals and plot the results against the test compound concentration to determine the IC50 value.[7]

This protocol outlines the steps to assess the degradation of Ikaros and Aiolos in a cellular context following treatment with the test compound.

Materials:

  • Multiple myeloma cell line (e.g., MM.1S)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies: anti-Ikaros, anti-Aiolos, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer membranes

Procedure:

  • Seed the multiple myeloma cells in a culture plate and allow them to adhere.

  • Treat the cells with varying concentrations of the test compound for a specified time (e.g., 6, 12, 24 hours).

  • Lyse the cells using the lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Ikaros, Aiolos, and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the extent of Ikaros and Aiolos degradation relative to the loading control.[1][8]

start Start cell_culture 1. Culture MM.1S cells start->cell_culture treatment 2. Treat with This compound cell_culture->treatment lysis 3. Cell Lysis & Protein Quantification treatment->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Western Blot Transfer sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-Ikaros, anti-Aiolos, anti-GAPDH) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Image Analysis & Quantification detection->analysis end End analysis->end

Caption: Western blot workflow for Ikaros/Aiolos degradation.

Secondary Therapeutic Target: Aromatase (CYP19A1)

Derivatives of 3-(4-aminophenyl)pyrrolidine-2,5-dione have been identified as potent inhibitors of aromatase, a cytochrome P450 enzyme responsible for the conversion of androgens to estrogens.[9] Aromatase is a well-established therapeutic target for hormone-receptor-positive breast cancer. By inhibiting aromatase, these compounds can reduce estrogen levels, thereby suppressing the growth of estrogen-dependent tumors. The structural similarity of the core molecule to known aromatase inhibitors suggests that this compound may also possess this activity.

Quantitative Data: Aromatase Inhibition

The following table presents the in vitro aromatase inhibitory activity of a related compound, 1-hexyl-3-(4'-aminophenyl)pyrrolidine-2,5-dione, compared to the established inhibitor aminoglutethimide.

CompoundTargetAssayValueReference
1-hexyl-3-(4'-aminophenyl)pyrrolidine-2,5-dioneAromataseIn vitro inhibitionKi = 62 nM
Aminoglutethimide (AG)AromataseIn vitro inhibitionKi ≈ 6.2 µM
Experimental Protocol: Aromatase Activity Assay (Fluorometric)

This protocol allows for the measurement of aromatase activity and its inhibition by a test compound in a cell-free system.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Fluorogenic aromatase substrate

  • NADPH generating system

  • Aromatase assay buffer

  • Selective aromatase inhibitor (e.g., letrozole) for control

  • White 96-well plate

  • Test compound (this compound)

Procedure:

  • Prepare serial dilutions of the test compound and the control inhibitor in the assay buffer.

  • In a 96-well plate, prepare reaction mixes containing the human recombinant aromatase and the NADPH generating system.

  • Add the test compound or control inhibitor to the appropriate wells and incubate for a short period (e.g., 10 minutes) at 37°C to allow for interaction with the enzyme.

  • Initiate the reaction by adding the fluorogenic aromatase substrate to all wells.

  • Immediately measure the fluorescence in kinetic mode for a set duration (e.g., 60 minutes) at 37°C, using appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).

  • Calculate the rate of the reaction (aromatase activity) from the linear phase of the kinetic read.

  • Plot the aromatase activity against the concentration of the test compound to determine the IC50 value.[10]

Conclusion

This compound presents a compelling profile with dual therapeutic potential. Its structural similarity to known IMiDs strongly suggests it may function as a molecular glue that hijacks the CRL4CRBN E3 ligase complex to induce the degradation of the oncoproteins Ikaros and Aiolos. Concurrently, evidence from closely related analogs indicates a high likelihood of potent aromatase inhibitory activity. Further preclinical evaluation is warranted to fully elucidate the therapeutic utility of this compound for applications in oncology and immunology. The experimental protocols detailed in this guide provide a robust framework for such investigations.

References

In Silico Modeling of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione Binding to Cereblon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione forms the chemical scaffold of highly successful immunomodulatory drugs (IMiDs), including lenalidomide and pomalidomide. These agents are cornerstone therapies for multiple myeloma and other hematological malignancies. Their mechanism of action involves binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This interaction acts as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is central to the therapeutic efficacy of these drugs.

This technical guide provides an in-depth overview of the in silico modeling of this compound and its derivatives' binding to CRBN. It summarizes key quantitative binding data, details relevant experimental and computational protocols, and visualizes the associated signaling pathways and workflows.

Quantitative Binding Affinity Data

The binding affinities of this compound derivatives to CRBN have been quantified using various biophysical methods. The following tables summarize key binding constants, providing a comparative overview.

CompoundBinding Affinity (Kd)MethodReference
Lenalidomide~178 nMCompetitive Titration[1]
Pomalidomide~157 nMCompetitive Titration[1]
Thalidomide~250 nMCompetitive Titration[1]
CompoundIC50MethodCell LineReference
Lenalidomide~3 µMThermal Shift AssayN/A (Purified Protein)[2]
Pomalidomide~3 µMThermal Shift AssayN/A (Purified Protein)[2]
Thalidomide~30 µMThermal Shift AssayN/A (Purified Protein)[2]
Lenalidomide~2 µMCompetitive Binding AssayU266 Myeloma Cells[2]
Pomalidomide~2 µMCompetitive Binding AssayU266 Myeloma Cells[2]

Signaling Pathway and Mechanism of Action

The binding of this compound derivatives to CRBN initiates a cascade of events leading to the degradation of specific target proteins. The following diagram illustrates this signaling pathway.

IMiD_Signaling_Pathway cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_drug IMiD cluster_substrates Neo-substrates cluster_degradation Cellular Machinery CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 CUL4A->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN Ub Ubiquitin RBX1->Ub Transfers IKZF1 Ikaros (IKZF1) CRBN->IKZF1 Recruits IKZF3 Aiolos (IKZF3) CRBN->IKZF3 Recruits IMiD 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione (e.g., Lenalidomide) IMiD->CRBN Binds to Proteasome Proteasome IKZF1->Proteasome Degradation IKZF3->Proteasome Degradation Ub->IKZF1 Ubiquitination Ub->IKZF3 Ubiquitination

IMiD-induced protein degradation pathway.

Experimental and Computational Protocols

In Silico Modeling Workflow

The following diagram outlines a general workflow for the in silico modeling of the binding of this compound derivatives to CRBN.

In_Silico_Workflow cluster_prep Preparation cluster_analysis Analysis prep 1. System Preparation docking 2. Molecular Docking prep->docking md 3. Molecular Dynamics Simulation docking->md analysis 4. Data Analysis md->analysis validation 5. Experimental Validation analysis->validation protein_prep Protein Preparation (PDB: 4TZ4, 9FJX) protein_prep->prep ligand_prep Ligand Preparation (3D Structure Generation) ligand_prep->prep binding_mode Binding Mode Analysis binding_mode->analysis free_energy Binding Free Energy Calculation free_energy->analysis stability Stability & Fluctuation Analysis stability->analysis

References

Technical Guide: 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione (CAS 32856-49-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, with the CAS number 32856-49-8, is a small molecule belonging to the succinimide class of compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and potential therapeutic applications, with a focus on its role as an enzyme inhibitor. The pyrrolidine-2,5-dione scaffold is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting a range of activities including anticancer, anti-inflammatory, and enzyme inhibitory properties. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol .[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 32856-49-8
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
Appearance Solid
SMILES Nc1ccc(cc1)C2CC(=O)NC2=O
InChI 1S/C10H10N2O2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5,11H2,(H,12,13,14)
InChI Key AFLGSUFOCCZEEZ-UHFFFAOYSA-N

Synthesis

A novel method for the synthesis of 1,3-dialkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones has been described, which may be adaptable for the synthesis of the title compound.[2] General methods for the synthesis of pyrrolidine scaffolds often involve multi-component reactions or ring contractions of other heterocyclic systems.[3]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound and its derivatives is the potent and selective inhibition of aromatase.[2] Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer.

Derivatives of 3-(4'-aminophenyl)pyrrolidine-2,5-dione have been shown to be significantly more potent inhibitors of aromatase in vitro compared to the established drug aminoglutethimide (AG).[2] Specifically, 1-alkyl derivatives exhibit high potency, with the 1-hexyl derivative showing a Kᵢ of 62 nM, making it approximately 100-fold more potent than AG.[2] These derivatives also demonstrate greater selectivity for aromatase over cholesterol side-chain cleavage (CSCC) enzyme, suggesting a more favorable side-effect profile.[2] Furthermore, certain derivatives have shown increased stability against liver microsomal metabolism in vitro, which could translate to improved pharmacokinetic properties in vivo.[2]

The general class of pyrrolidinedione derivatives has been investigated for a wide range of other biological activities, including anticancer effects through various mechanisms. Novel hybrid pyrrolidinedione-thiazolidinones have been shown to induce mitochondria-dependent apoptosis in leukemia cells.[4] Other studies have highlighted the potential of pyrrolidinone derivatives in targeting pancreatic cancer cells.[5]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly described in the available literature. However, based on the reported activity, standard assays for aromatase inhibition would be employed.

Aromatase Inhibition Assay (General Protocol)

A typical in vitro aromatase inhibition assay involves the use of human placental microsomes as a source of the enzyme. The assay measures the conversion of a radiolabeled androgen substrate (e.g., [1β-³H]androst-4-ene-3,17-dione) to estrone. The amount of tritiated water released during the reaction is proportional to the aromatase activity.

Workflow for Aromatase Inhibition Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Placental_Microsomes Human Placental Microsomes Reaction_Mixture Incubate Reaction Mixture (Microsomes, Substrate, Inhibitor) Placental_Microsomes->Reaction_Mixture Substrate Radiolabeled Androgen Substrate->Reaction_Mixture Inhibitor 3-(4-Aminophenyl) pyrrolidine-2,5-dione Inhibitor->Reaction_Mixture Extraction Extract Tritiated Water Reaction_Mixture->Extraction Scintillation Liquid Scintillation Counting Extraction->Scintillation Data_Analysis Calculate IC50/Ki Scintillation->Data_Analysis

Caption: General workflow for an in vitro aromatase inhibition assay.

Signaling Pathways

The direct impact of this compound on specific signaling pathways has not been elucidated in the reviewed literature. However, as an aromatase inhibitor, its primary effect would be the downstream consequences of estrogen deprivation. This would significantly impact estrogen receptor (ER) signaling pathways, which are crucial in the proliferation of ER-positive breast cancer cells.

Hypothesized Downstream Effects of Aromatase Inhibition:

G cluster_drug Drug Action cluster_enzyme Enzyme cluster_hormones Hormone Synthesis cluster_receptor Receptor Signaling Drug 3-(4-Aminophenyl)pyrrolidine-2,5-dione Aromatase Aromatase Drug->Aromatase Inhibits Estrogens Estrogens Aromatase->Estrogens Catalyzes conversion to Androgens Androgens Androgens->Aromatase Substrate ER Estrogen Receptor (ER) Estrogens->ER Binds to ER_Activation ER Activation ER->ER_Activation Gene_Transcription Gene Transcription ER_Activation->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

References

Stereochemistry of 3-(4-Aminophenyl)pyrrolidine-2,5-dione: A Technical Guide on its Synthesis, Biological Effects, and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and biological activity of 3-(4-Aminophenyl)pyrrolidine-2,5-dione, a molecule of significant interest in medicinal chemistry due to its structural similarity to the aromatase inhibitor aminoglutethimide. This document details the importance of stereoisomerism in its biological function, outlines synthetic and analytical methodologies, and explores its mechanism of action as an inhibitor of estrogen biosynthesis. While specific enantiomeric biological data for the parent compound is limited in publicly available literature, this guide extrapolates from closely related analogues to provide insights into its structure-activity relationship.

Introduction: The Significance of Stereochemistry

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with biological macromolecules. For chiral compounds such as 3-(4-Aminophenyl)pyrrolidine-2,5-dione, the spatial orientation of the 4-aminophenyl group at the stereocenter of the pyrrolidine-2,5-dione ring dictates its binding affinity and inhibitory potential against its biological targets. The two enantiomers, (R)- and (S)-3-(4-Aminophenyl)pyrrolidine-2,5-dione, can exhibit markedly different pharmacological and pharmacokinetic profiles. Research on analogous compounds, such as 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, has demonstrated that the biological activity, specifically aromatase inhibition, is predominantly associated with one enantiomer, highlighting the profound impact of stereochemistry on the therapeutic potential of this class of compounds.[1]

Biological Effect: Aromatase Inhibition

3-(4-Aminophenyl)pyrrolidine-2,5-dione and its derivatives have been investigated as inhibitors of aromatase, a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens.[2][3] By blocking aromatase, these compounds reduce the levels of circulating estrogens, a therapeutic strategy primarily employed in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.

Quantitative Biological Data
CompoundTargetAssay SystemPotency (IC50)Reference
(±)-3-(4-Aminophenyl)pyrrolidine-2,5-dioneAromataseHuman Placental Microsomes20 µM[2]
(+)-(S)-3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dioneAromataseHuman Placental Microsomes~0.15 µM (estimated from 240x AG)[1]
(-)-(R)-3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dioneAromataseHuman Placental MicrosomesInactive[1]
Aminoglutethimide (AG) (racemic)AromataseHuman Placental Microsomes37 µM[1]

Note: The data for the cyclohexylpiperidine-2,6-dione analogue is included to illustrate the principle of stereoselectivity in this class of compounds, where the (+)-enantiomer is significantly more potent.

Signaling Pathway of Aromatase Inhibition

The primary biological effect of 3-(4-Aminophenyl)pyrrolidine-2,5-dione is the competitive inhibition of the aromatase enzyme. This leads to a reduction in the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). The resulting estrogen deprivation in hormone-dependent breast cancer cells leads to cell cycle arrest and apoptosis.

Aromatase_Inhibition_Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (Cytochrome P450) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor Binding Inhibitor 3-(4-Aminophenyl) pyrrolidine-2,5-dione Inhibitor->Aromatase Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis GeneTranscription Gene Transcription (Cell Proliferation Genes) EstrogenReceptor->GeneTranscription Activation CellProliferation Tumor Cell Proliferation GeneTranscription->CellProliferation

Caption: Signaling pathway of aromatase inhibition.

Experimental Protocols

Synthesis of Racemic 3-(4-Aminophenyl)pyrrolidine-2,5-dione

The synthesis of the parent compound has been reported to be challenging via standard methods.[2] A plausible synthetic route is a multi-step process starting from commercially available materials.

Racemic_Synthesis_Workflow Start 4-Nitrophenylacetic acid + Acrylonitrile Step1 Michael Addition Start->Step1 Intermediate1 4-(4-Nitrophenyl)pentanedinitrile Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 2-(4-Nitrophenyl)succinic acid Step2->Intermediate2 Step3 Cyclization with Urea/Heat Intermediate2->Step3 Intermediate3 3-(4-Nitrophenyl)pyrrolidine-2,5-dione Step3->Intermediate3 Step4 Reduction (e.g., H2/Pd-C) Intermediate3->Step4 FinalProduct (±)-3-(4-Aminophenyl) pyrrolidine-2,5-dione Step4->FinalProduct

Caption: Workflow for racemic synthesis.

Detailed Methodology (Illustrative):

  • Michael Addition: 4-Nitrophenylacetic acid is reacted with acrylonitrile in the presence of a strong base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) to yield 4-(4-nitrophenyl)pentanedinitrile.

  • Hydrolysis: The resulting dinitrile is subjected to acidic or basic hydrolysis to convert the nitrile groups to carboxylic acids, yielding 2-(4-nitrophenyl)succinic acid.

  • Cyclization: The succinic acid derivative is heated with urea or subjected to thermal dehydration to form the succinimide ring, yielding 3-(4-nitrophenyl)pyrrolidine-2,5-dione.

  • Reduction: The nitro group is reduced to an amine using a standard reduction method, such as catalytic hydrogenation (H2 gas over a palladium on carbon catalyst) or chemical reduction (e.g., with tin(II) chloride in hydrochloric acid), to afford the final product, racemic 3-(4-aminophenyl)pyrrolidine-2,5-dione.

Chiral Separation of Enantiomers

The separation of the (R) and (S) enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

General Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamate derivatives), is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

  • Flow Rate: A typical flow rate of 1.0 mL/min is used.

  • Temperature: The column is usually maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

Chiral_Separation_Workflow Racemate Racemic Mixture of 3-(4-Aminophenyl)pyrrolidine-2,5-dione HPLC Chiral HPLC System (CSP Column) Racemate->HPLC Separation Separation of Enantiomers HPLC->Separation EnantiomerR (R)-Enantiomer Separation->EnantiomerR EnantiomerS (S)-Enantiomer Separation->EnantiomerS Detector UV Detector EnantiomerR->Detector EnantiomerS->Detector

Caption: Workflow for chiral HPLC separation.

Conclusion

3-(4-Aminophenyl)pyrrolidine-2,5-dione is a promising scaffold for the development of aromatase inhibitors. The stereochemistry at the C3 position of the pyrrolidine-2,5-dione ring is expected to be a critical determinant of its biological activity. Based on studies of structurally related compounds, it is highly probable that one enantiomer is significantly more potent than the other. Further research involving the enantioselective synthesis or chiral separation of 3-(4-aminophenyl)pyrrolidine-2,5-dione and the subsequent biological evaluation of the individual stereoisomers is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational framework for such investigations.

References

An In-depth Technical Guide on the Discovery and History of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, a succinimide derivative, has emerged as a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, history, and key experimental data. The core structure has been identified as a foundation for the development of potent enzyme inhibitors, particularly targeting aromatase, a key enzyme in estrogen biosynthesis. This document details the synthesis, biological evaluation, and the foundational studies that have established its importance in the pursuit of novel therapeutics.

Discovery and History

The exploration of this compound and its analogues is rooted in the search for effective and selective aromatase inhibitors. Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. Its inhibition is a clinically validated strategy for the treatment of hormone-dependent breast cancer.

A pivotal study in 1992 by Whomsley and colleagues investigated a series of 1- and 3-substituted 3-(4'-aminophenyl)pyrrolidine-2,5-diones as selective inhibitors of aromatase. This research established the potential of this chemical class, demonstrating that strategic substitution on the pyrrolidine-2,5-dione core could lead to highly potent and selective compounds.

Chemical Synthesis

The synthesis of the core molecule, this compound, and its derivatives typically involves a multi-step process. A general synthetic approach involves the reaction of a suitably substituted succinic acid derivative with an aniline precursor.

A common synthetic route commences with the Michael addition of a nitro-substituted phenylacetonitrile to an acrylic acid ester. The resulting dinitrile can then be hydrolyzed and cyclized to form the nitrophenyl-substituted succinimide. Subsequent reduction of the nitro group yields the final this compound.

For the synthesis of N-alkylated derivatives, the parent succinimide can be reacted with an appropriate alkyl halide in the presence of a base. A novel method for the synthesis of 1,3-dialkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones has also been reported, highlighting the chemical tractability of this scaffold.

Biological Activity and Mechanism of Action

The primary biological activity associated with this compound derivatives is the potent and selective inhibition of aromatase. The mechanism of action is believed to involve the binding of the aminophenyl group to the heme iron of the cytochrome P450 enzyme, thereby competitively inhibiting the binding of the natural substrate, androstenedione.

Aromatase Inhibition

Studies have demonstrated that N-alkylation of this compound significantly enhances its aromatase inhibitory activity. For instance, the 1-hexyl derivative was found to be approximately 100-fold more potent than aminoglutethimide, an established aromatase inhibitor.

Selectivity

A crucial aspect of the development of these inhibitors is their selectivity for aromatase over other cytochrome P450 enzymes, such as the cholesterol side-chain cleavage enzyme (CSCC), to minimize side effects. Derivatives of this compound have shown a favorable selectivity profile, being more selective in their inhibition of aromatase compared to CSCC.

Quantitative Data

The following table summarizes the key quantitative data for derivatives of this compound as aromatase inhibitors.

CompoundAromatase Inhibition (Ki)
1-Hexyl-3-(4'-aminophenyl)pyrrolidine-2,5-dione62 nM
Aminoglutethimide (Reference)~6.2 µM

Experimental Protocols

Synthesis of 1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones

Materials:

  • 3-(4-Nitrophenyl)pyrrolidine-2,5-dione

  • Alkyl halide (e.g., 1-bromohexane)

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • N-Alkylation: A mixture of 3-(4-nitrophenyl)pyrrolidine-2,5-dione, the respective alkyl halide, and potassium carbonate in DMF is stirred at room temperature for 24 hours. The reaction mixture is then poured into water and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to yield the N-alkylated nitro-intermediate.

  • Reduction: The N-alkylated nitro-intermediate is dissolved in a mixture of ethanol and water. Iron powder and ammonium chloride are added, and the mixture is refluxed for 4 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated to yield the final 1-alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-dione.

In Vitro Aromatase Inhibition Assay

Principle: The assay measures the conversion of [1β-³H]androst-4-ene-3,17-dione to estrone and the release of ³H₂O.

Materials:

  • Human placental microsomes (as a source of aromatase)

  • [1β-³H]Androst-4-ene-3,17-dione

  • NADPH

  • Test compounds (dissolved in a suitable solvent)

  • Phosphate buffer (pH 7.4)

  • Dextran-coated charcoal

Procedure:

  • Human placental microsomes are incubated with the test compound and [1β-³H]androst-4-ene-3,17-dione in phosphate buffer at 37°C.

  • The reaction is initiated by the addition of NADPH.

  • After a specific incubation time, the reaction is stopped by the addition of a cold solution of dextran-coated charcoal to adsorb the unmetabolized steroid.

  • The mixture is centrifuged, and the radioactivity in the supernatant (containing ³H₂O) is measured by liquid scintillation counting.

  • The percentage inhibition is calculated by comparing the amount of ³H₂O formed in the presence of the test compound to that in the control (without inhibitor). Ki values are determined from dose-response curves.

In Vitro Liver Microsomal Metabolism Assay

Principle: This assay assesses the metabolic stability of a compound by incubating it with liver microsomes and a NADPH-generating system.

Materials:

  • Rat liver microsomes

  • Test compounds

  • NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

Procedure:

  • The test compound is incubated with rat liver microsomes in phosphate buffer at 37°C.

  • The reaction is initiated by the addition of the NADPH-generating system.

  • Aliquots are taken at various time points and the reaction is quenched by the addition of acetonitrile.

  • The samples are centrifuged, and the supernatant is analyzed by a suitable method (e.g., HPLC) to determine the concentration of the remaining parent compound.

  • The metabolic stability is typically expressed as the half-life (t½) of the compound.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound derivatives is the direct inhibition of the aromatase enzyme, which is a critical step in the estrogen biosynthesis pathway.

Estrogen_Biosynthesis_Inhibition Androstenedione Androstenedione Aromatase Aromatase (Cytochrome P450) Androstenedione->Aromatase Substrate Estrone Estrone Aromatase->Estrone Conversion Estrogen_Effects Estrogenic Effects (e.g., Tumor Growth) Estrone->Estrogen_Effects Inhibitor 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione Derivatives Inhibitor->Aromatase Inhibition

Caption: Inhibition of Estrogen Biosynthesis by this compound Derivatives.

The following diagram illustrates a typical experimental workflow for the evaluation of these compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Chemical Synthesis of This compound and Derivatives Aromatase_Assay Aromatase Inhibition Assay Synthesis->Aromatase_Assay CSCC_Assay CSCC Inhibition Assay (Selectivity) Synthesis->CSCC_Assay Metabolism_Assay Liver Microsomal Metabolism Assay Synthesis->Metabolism_Assay Data_Analysis Determination of Ki, IC50, and Metabolic Stability Aromatase_Assay->Data_Analysis CSCC_Assay->Data_Analysis Metabolism_Assay->Data_Analysis

Caption: Experimental Workflow for the Evaluation of this compound Derivatives.

Conclusion

This compound represents a valuable and versatile scaffold in the design of enzyme inhibitors. The historical development and subsequent research have firmly established its derivatives as potent and selective aromatase inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists in the field of drug discovery and development to further explore the therapeutic potential of this promising class of compounds. Future investigations may focus on optimizing the pharmacokinetic properties of these derivatives and exploring their potential in other therapeutic areas.

Methodological & Application

Application Note: A Two-Step Synthesis Protocol for 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of the intermediate, 3-(4-nitrophenyl)pyrrolidine-2,5-dione, through the condensation of 3-(4-nitrophenyl)succinic acid with urea. The subsequent step involves the chemoselective reduction of the nitro group to an amine via catalytic hydrogenation, yielding the final product. This protocol offers a reliable and efficient pathway to obtain this compound for further derivatization and use in various research applications.

Introduction

This compound, also known as 3-(4-aminophenyl)succinimide, is a heterocyclic compound of significant interest in the field of drug discovery. The presence of a primary aromatic amine and a succinimide ring system provides versatile handles for chemical modification, making it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The pyrrolidine-2,5-dione moiety is a common feature in various anticonvulsant and analgesic agents. This document outlines a straightforward and reproducible two-step synthesis protocol for this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process as illustrated in the following workflow diagram.

SynthesisWorkflow cluster_step1 Step 1: Succinimide Ring Formation cluster_step2 Step 2: Nitro Group Reduction Reactant1 3-(4-Nitrophenyl)succinic acid Reaction1 Reactant1->Reaction1 Reactant2 Urea Reactant2->Reaction1 Solvent1 Xylene (reflux) Solvent1->Reaction1 Product1 3-(4-Nitrophenyl)pyrrolidine-2,5-dione Reaction2 Product1->Reaction2 Reaction1->Product1 Condensation Catalyst H2, Pd/C Catalyst->Reaction2 Solvent2 Ethanol Solvent2->Reaction2 Product2 This compound Reaction2->Product2 Catalytic Hydrogenation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-Nitrophenyl)pyrrolidine-2,5-dione

This procedure is adapted from a general method for the synthesis of 3-aryl-pyrrolidine-2,5-diones.[1]

Materials:

  • 3-(4-Nitrophenyl)succinic acid

  • Urea

  • Xylene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(4-nitrophenyl)succinic acid (1 equivalent) and urea (2 equivalents).

  • Add a sufficient volume of xylene to the flask to ensure proper stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If not, concentrate the xylene under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold xylene.

  • Purify the crude 3-(4-nitrophenyl)pyrrolidine-2,5-dione by recrystallization from a suitable solvent such as ethanol to afford a light yellow solid.

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound

The reduction of the nitro group is achieved through catalytic hydrogenation, a method known for its high chemoselectivity.[2][3][4][5]

Materials:

  • 3-(4-Nitrophenyl)pyrrolidine-2,5-dione

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve 3-(4-nitrophenyl)pyrrolidine-2,5-dione (1 equivalent) in ethanol in a reaction flask equipped with a magnetic stirrer.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 2-3 times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired this compound. Further purification, if necessary, can be achieved by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
3-(4-Nitrophenyl)succinic acidC₁₀H₉NO₆239.186286-93-7Solid
UreaCH₄N₂O60.0657-13-6Solid
3-(4-Nitrophenyl)pyrrolidine-2,5-dioneC₁₀H₈N₂O₄220.1853131-83-8Solid
This compound C₁₀H₁₀N₂O₂ 190.20 32856-49-8 Solid

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful reduction of the nitro group to an amine.

  • Mass Spectrometry (MS): To determine the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the C=O stretches of the succinimide ring.

  • Melting Point Analysis: To assess the purity of the compound.

Signaling Pathway and Logical Relationships

The logical progression of the synthesis is depicted in the following diagram, highlighting the transformation of functional groups.

logical_relationship Start Starting Material (3-(4-Nitrophenyl)succinic acid) Intermediate Intermediate (3-4-Nitrophenyl)pyrrolidine-2,5-dione) Start->Intermediate Condensation with Urea (Succinimide formation) FinalProduct Final Product (this compound) Intermediate->FinalProduct Catalytic Hydrogenation (Nitro group reduction)

Caption: Logical flow of the two-step synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The two-step approach, involving an initial condensation to form the succinimide ring followed by a chemoselective nitro group reduction, is a robust and efficient method for obtaining this versatile chemical intermediate. The provided experimental details, data summary, and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a research and development setting.

References

Application Note: Cell-Based Assays for Efficacy Testing of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The pyrrolidine-2,5-dione scaffold is a key feature in various biologically active compounds, including some with demonstrated anti-cancer properties.[1][2] 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione is a compound of interest for its potential therapeutic efficacy. This application note provides detailed protocols for cell-based assays to evaluate the anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines. The described assays are fundamental for the initial stages of drug discovery and development. Pomalidomide, a related analogue, is a known immunomodulatory and anti-neoplastic agent, suggesting that this compound may exhibit similar activities.[3][4]

Principle of the Assays

This protocol outlines three key cell-based assays:

  • Cell Viability Assay (MTS): This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of the test compound suggests a decrease in cell viability or proliferation.

  • Apoptosis Assay (Caspase-Glo® 3/7): This luminescent assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. An increase in caspase activity is a hallmark of apoptosis.

  • Signaling Pathway Analysis (Western Blot): This technique is used to detect and quantify specific proteins in a cell lysate. By examining key proteins in a relevant signaling pathway (e.g., NF-κB), researchers can gain insights into the compound's mechanism of action.

Materials and Reagents

  • This compound (e.g., Sigma-Aldrich, CAS 32856-49-8)

  • HeLa (human cervical cancer) or other suitable cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific)

  • Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific)

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate (Thermo Fisher Scientific)

  • 96-well and 6-well cell culture plates

  • Standard laboratory equipment (incubator, centrifuge, microscope, plate reader, Western blot apparatus)

Experimental Protocols

Cell Culture and Seeding
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 2-3 days, ensuring they do not exceed 80-90% confluency.

  • For viability and apoptosis assays, seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

  • For Western blot analysis, seed cells in a 6-well plate at a density of 5 x 10^5 cells per well in 2 mL of media.

  • Allow cells to adhere overnight before treatment.

Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • On the day of the experiment, prepare serial dilutions of the compound in cell culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and an untreated control.

  • Remove the overnight culture media from the cells and replace it with media containing the various concentrations of the compound or controls.

  • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability (MTS) Assay Protocol
  • Following the treatment period, add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Record the absorbance at 490 nm using a 96-well plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Apoptosis (Caspase-Glo® 3/7) Assay Protocol
  • After the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a plate-reading luminometer.

Western Blot Protocol for NF-κB Pathway Analysis
  • Following treatment in 6-well plates, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-NF-κB p65, total NF-κB p65, and β-actin as a loading control) overnight at 4°C.

  • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on HeLa Cell Viability (MTS Assay)
Compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Viability
Untreated Control1.2540.089100.0
Vehicle Control (DMSO)1.2480.09299.5
0.11.2310.07698.2
11.1560.06592.2
100.8790.05170.1
500.4530.04336.1
1000.2110.03516.8
Table 2: Induction of Apoptosis in HeLa Cells by this compound (Caspase-Glo® 3/7 Assay)
Compound Concentration (µM)Mean Luminescence (RLU)Standard DeviationFold Change in Caspase-3/7 Activity
Untreated Control8,5439761.0
Vehicle Control (DMSO)8,6121,0121.0
0.19,1051,1541.1
112,3451,3421.4
1025,7892,1343.0
5054,3214,5676.4
10088,9016,78910.4

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cell_culture HeLa Cell Culture plate_cells Plate Cells (96-well & 6-well) cell_culture->plate_cells treat_cells Treat Cells for 24-72h plate_cells->treat_cells compound_prep Prepare Compound Dilutions compound_prep->treat_cells mts_assay MTS Assay (Viability) treat_cells->mts_assay caspase_assay Caspase-Glo Assay (Apoptosis) treat_cells->caspase_assay western_blot Western Blot (Signaling) treat_cells->western_blot signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione receptor Cellular Target (e.g., Cereblon) compound->receptor Binds IKK IKK Complex receptor->IKK Inhibits IkappaB IκBα IKK->IkappaB P IkappaB_NFkB IκBα-NF-κB (Inactive) IkappaB->IkappaB_NFkB NFkB NF-κB (p65/p50) NFkB->IkappaB_NFkB NFkB_nuc NF-κB (Active) IkappaB_NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Pro-survival, Proliferation) DNA->Transcription logical_relationship cluster_results Observed Effects compound Compound Treatment viability Decreased Cell Viability (MTS Assay) compound->viability apoptosis Increased Caspase 3/7 Activity (Caspase-Glo Assay) compound->apoptosis conclusion Conclusion: Compound induces apoptotic cell death viability->conclusion apoptosis->viability leads to apoptosis->conclusion

References

Application Note: In Vitro Kinase Activity Assay of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione is a small molecule featuring a pyrrolidine-2,5-dione core, a scaffold known to be present in a variety of biologically active compounds. Derivatives of this scaffold have shown potential as inhibitors of various enzymes, including protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. This application note describes a protocol for evaluating the in vitro kinase inhibitory activity of this compound against a panel of representative kinases. The methodologies provided are based on widely used, commercially available assay platforms, ensuring robustness and reproducibility for researchers in academic and industrial settings.

Target Audience

This document is intended for researchers, scientists, and drug development professionals with experience in biochemistry, enzymology, and drug discovery. A basic understanding of kinase biology and in vitro assay principles is assumed.

Compound Profile

  • Compound Name: this compound

  • Structure:

  • Rationale for Kinase Screening: The structural motif of an aryl group attached to a heterocyclic core is common in many known kinase inhibitors. The amino-phenyl group may facilitate interactions within the ATP-binding pocket of various kinases.

Experimental Protocols

Two primary methodologies are presented for assessing the kinase inhibitory activity of this compound: a luminescent ADP-detection assay (ADP-Glo™) and a fluorescence resonance energy transfer (FRET)-based binding assay (LanthaScreen® Eu Kinase Binding Assay).

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is detected through a coupled enzymatic reaction that generates a luminescent signal.[1][2][3]

Materials:

  • This compound (Test Compound)

  • Kinase of interest (e.g., a panel of tyrosine and serine/threonine kinases)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (at 2.5x the final desired concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at 2.5x final concentration). The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate and ADP-Glo™ reagents to room temperature.[2]

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[2]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

This is a binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[4][5][6]

Materials:

  • This compound (Test Compound)

  • Tagged kinase of interest

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Assay Buffer

  • Black, low-volume 384-well assay plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Assembly:

    • Add 4 µL of 4x serially diluted test compound or DMSO control to the assay plate.

    • Add 8 µL of a 2x kinase/antibody mixture to all wells.

    • Add 4 µL of a 4x tracer solution to all wells. The final assay volume is 16 µL.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 60 minutes, protected from light.[4]

    • Measure the TR-FRET signal by reading the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • A decrease in the FRET signal indicates displacement of the tracer by the test compound.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

The inhibitory activity of this compound was evaluated against a panel of selected kinases. The half-maximal inhibitory concentration (IC₅₀) values were determined and are summarized in the table below. Staurosporine, a broad-spectrum kinase inhibitor, was used as a positive control.

Kinase TargetThis compound IC₅₀ (µM)Staurosporine IC₅₀ (µM)
VEGFR25.20.015
PDGFRβ8.90.020
EGFR> 1000.050
SRC15.70.008
CDK2> 1000.030

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) Growth_Factor->RTK Binds & Activates Downstream_Effectors Downstream Effectors RTK->Downstream_Effectors Phosphorylates Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Activates Test_Compound 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione Test_Compound->RTK Inhibits

Caption: Potential mechanism of action via RTK inhibition.

Experimental Workflow Diagram

G Start Start: Compound Dilution Kinase_Reaction Kinase Reaction Incubation (Kinase + Substrate + ATP + Compound) Start->Kinase_Reaction Add to plate Detection Signal Detection (Luminescence or TR-FRET) Kinase_Reaction->Detection Add detection reagents Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Measure signal End End: Results Data_Analysis->End

Caption: General workflow for in vitro kinase assay.

References

Application Notes and Protocols for 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and use of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione in cell culture experiments. Due to the limited publicly available data on this specific compound, the following protocols are based on established methodologies for structurally similar small molecules and pyrrolidinone derivatives.

Introduction

This compound belongs to the pyrrolidine-2,5-dione class of compounds, which have garnered significant interest in drug discovery for their diverse biological activities. Proper dissolution and handling are paramount for obtaining accurate and reproducible results in in vitro assays. These notes offer a framework for preparing the compound for cell-based experiments, including recommended solvents, preparation of stock solutions, and protocols for assessing its cytotoxic effects.

Data Presentation

Solvent Tolerance in Cell-Based Assays

The choice of solvent is critical for dissolving hydrophobic compounds for cell culture applications. Dimethyl sulfoxide (DMSO) is the most widely used solvent due to its high solubilizing capacity and compatibility with most cell-based assays at low concentrations. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity.

SolventTypical Maximum Final Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)≤ 0.5%Concentrations above 1% can be toxic to many cell lines. It is crucial to determine the specific tolerance of your cell line.[1]
Ethanol≤ 0.5%Can be more toxic to some cell lines than DMSO. A thorough toxicity evaluation is recommended.
Example Experimental Design for Cytotoxicity Assessment

A cell viability assay is essential to determine the cytotoxic effects of this compound. The following table outlines a typical experimental setup for a 96-well plate format using a colorimetric assay like MTT or MTS.

Parameter Description
Cell Line Dependent on the research focus (e.g., cancer cell line, normal cell line)
Seeding Density Optimized for logarithmic growth during the experiment
Compound Concentrations A serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM)
Vehicle Control Medium with the same final concentration of DMSO as the highest compound concentration
Positive Control A known cytotoxic agent (e.g., Doxorubicin)
Untreated Control Cells in medium alone
Incubation Time 24, 48, or 72 hours
Replicates Minimum of three biological replicates for each condition

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Under sterile conditions, accurately weigh a precise amount of this compound powder.

  • Transfer the weighed compound into a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.[1]

  • Visually inspect the solution to ensure no undissolved particulates remain.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol details the serial dilution of the stock solution to final working concentrations in cell culture medium.

Materials:

  • Concentrated stock solution of this compound

  • Sterile, pre-warmed complete cell culture medium (containing serum, if required)

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the concentrated stock solution at room temperature and briefly vortex to ensure homogeneity.[1]

  • Perform an initial dilution of the stock solution into pre-warmed cell culture medium. To prevent precipitation, add the stock solution dropwise to the medium while gently vortexing.

  • Perform further serial dilutions of this intermediate solution in pre-warmed medium to achieve the desired final concentrations for your experiment.

  • Ensure the final DMSO concentration is consistent across all experimental wells, including the vehicle control.

  • Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well plate reader

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualization

Potential Signaling Pathway Inhibition

Pyrrolidinone and pyrrolidine-2,5-dione derivatives have been reported to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation, immunity, and cell survival.[2][3] The diagram below illustrates a simplified NF-κB signaling cascade and a hypothetical point of inhibition by a pyrrolidine-2,5-dione derivative.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Ligand->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylation Phospho_IkB P-IκBα NFkB NF-κB (p65/p50) Active_NFkB Active NF-κB NFkB->Active_NFkB NFkB_IkB NF-κB-IκBα Complex (Inactive) Proteasome Proteasomal Degradation Phospho_IkB->Proteasome Nucleus Nucleus Active_NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Inhibitor 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione (Hypothetical) Inhibitor->IKK_complex

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for dissolving and testing the in vitro efficacy of this compound.

Experimental_Workflow Start Start Weigh Weigh Compound Start->Weigh Dissolve Dissolve in DMSO (Prepare Stock Solution) Weigh->Dissolve Store Aliquot and Store at -20°C / -80°C Dissolve->Store Dilute Prepare Working Solutions (Serial Dilution in Medium) Store->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate (24-72 hours) Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT, MTS) Incubate->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Caption: Workflow for in vitro compound testing.

References

Application Notes and Protocols for the Quantification of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione is a chemical compound of interest in pharmaceutical analysis, often monitored as a related substance or impurity in active pharmaceutical ingredients (APIs) such as Lenalidomide. Accurate and robust analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established and validated procedures reported in the scientific literature.

Analytical Techniques

The primary analytical technique for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique offers high sensitivity, specificity, and resolution for separating the target analyte from the API and other related impurities. Gas Chromatography-Mass Spectrometry (GC-MS) has also been explored for the detection of potential genotoxic impurities in related APIs.

High-Performance Liquid Chromatography (HPLC) Methods

Several RP-HPLC methods have been developed for the analysis of related substances in Lenalidomide, which can be adapted for the specific quantification of this compound.

Method 1: RP-HPLC with PDA Detection

This method is suitable for the simultaneous determination of Lenalidomide and its impurities in oral solid dosage forms.

Experimental Protocol:

  • Instrumentation: A Waters HPLC instrument equipped with a photodiode array (PDA) detector is used for analysis.

  • Chromatographic Conditions:

    • Column: X-bridge-C18 (150 mm × 4.6 mm, 3.5 µm)

    • Mobile Phase A: Potassium dihydrogen orthophosphate anhydrous buffer

    • Mobile Phase B: Methanol

    • Gradient: A gradient program with varying ratios of Mobile Phase A and B is utilized for optimal separation. For example, a starting ratio of 90:10 (v/v) of buffer to methanol can be adjusted.

    • Flow Rate: 0.8 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: Typically 10-20 µL

  • Sample Preparation:

    • Accurately weigh and transfer about 25 mg of the tablet powder into a 50 mL volumetric flask.

    • Add approximately 35 mL of a suitable diluent.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume with the diluent.

    • Centrifuge the solution and filter the supernatant before injection.[1]

  • Standard Preparation:

    • Accurately weigh about 1.0 mg of each impurity standard, including this compound, into a 20 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen diluent.[1]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample_Weighing Weigh Sample Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Standard_Weighing Weigh Standard Standard_Weighing->Dissolution Sonication Sonicate Dissolution->Sonication Filtration Filter Sonication->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Method 2: Stability-Indicating RP-HPLC Method

This method is designed to quantify impurities in Lenalidomide liquid dosage formulations and is capable of separating degradation products.

Experimental Protocol:

  • Instrumentation: A highly sensitive RP-HPLC system with UV detection.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (150 x 4.6 mm, 3µm)

    • Mobile Phase A: pH 3.0 phosphate buffer

    • Mobile Phase B: Acetonitrile: water (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Sample Cooler Temperature: 5°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm[2][3]

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent.

    • Further dilute to achieve a concentration within the linear range of the method.

  • Standard Preparation:

    • Accurately weigh and transfer 1.0 mg of the impurity standard into a 20 mL volumetric flask.

    • Add 10 mL of acetonitrile, shake to dissolve, and dilute to volume with the diluent.[2]

Logical Relationship for Method Validation

Method_Validation Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for analytical method validation.

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical methods described. These parameters are essential for assessing the performance and reliability of the methods.

Table 1: Linearity and Range

Analyte/ImpurityMethodConcentration RangeCorrelation Coefficient (r²)Reference
Lenalidomide ImpuritiesRP-HPLC4.59 - 91.2 ppm> 0.99[4]
Lenalidomide Impurity BRP-HPLC9.52 - 1.7456 µg/mLNot Specified[4]
Genotoxic ImpuritiesGC-MSNot Specified> 0.990[5]
Lenalidomide & ImpuritiesRP-HPLCLOQ to 150% of specification> 0.99[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte/ImpurityMethodLODLOQReference
Genotoxic Impurity-2 & 4GC-MS0.05 µg/mLNot Specified[5]
Other Genotoxic ImpuritiesGC-MS0.037 µg/mLNot Specified[5]
Impurity-ARP-HPLC0.0371 µg/mL0.1124 µg/mL[3]
Impurity-BRP-HPLC0.0742 µg/mL0.2247 µg/mL[3]

Table 3: Accuracy (Recovery)

Analyte/ImpurityMethodSpike LevelRecovery (%)Reference
Lenalidomide ImpuritiesRP-HPLCLOQ to 150%Within acceptance criteria[2]

Table 4: Precision (%RSD)

ParameterMethod%RSDAcceptance CriteriaReference
System PrecisionRP-HPLC0.53%< 5.0%[2]
Method PrecisionRP-HPLCWithin acceptable limitsNot Specified[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Genotoxic Impurities

While HPLC is the predominant technique, GC-MS offers high sensitivity for the detection of potential genotoxic impurities that may arise during the synthesis of related APIs.

Experimental Protocol Outline:

  • Sample Preparation: Liquid-liquid extraction is a common technique to isolate the impurities from the drug substance.[5]

  • Instrumentation: A capillary GC column coupled with a mass spectrometer.

  • Validation: The method should be rigorously validated according to ICH guidelines, assessing parameters such as specificity, linearity, LOD, LOQ, precision, and accuracy.[5]

Signaling Pathway for Impurity Analysis

Impurity_Pathway API_Synthesis API Synthesis Process Impurity_Formation Formation of this compound API_Synthesis->Impurity_Formation Sample_Collection Sample Collection (Bulk Drug/Formulation) Impurity_Formation->Sample_Collection Analytical_Method Analytical Method (HPLC/GC-MS) Sample_Collection->Analytical_Method Quantification Quantification of Impurity Analytical_Method->Quantification Specification_Check Comparison with Specification Limits Quantification->Specification_Check Result Pass/Fail Specification_Check->Result

Caption: Logical flow from synthesis to quality control of impurities.

The provided application notes and protocols detail robust and validated analytical methods for the quantification of this compound, a potential impurity in pharmaceutical products. The RP-HPLC methods offer excellent specificity, linearity, accuracy, and precision for routine quality control analysis. The summarized quantitative data in the tables allows for easy comparison of method performance. The inclusion of workflows and logical diagrams provides a clear visual representation of the experimental and validation processes, aiding researchers and scientists in the implementation of these analytical techniques. Adherence to these protocols will ensure the reliable monitoring of this impurity, contributing to the overall safety and quality of pharmaceutical formulations.

References

Application Notes and Protocols for Screening 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. Analogs of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione are of particular interest due to their potential as therapeutic agents, particularly in oncology. Published research suggests that derivatives of this scaffold may act as inhibitors of key signaling molecules, such as protein kinases, which are often dysregulated in cancer. For instance, certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been investigated as potential tyrosine kinase inhibitors, showing activity against cancer cell lines.[1] The development of robust screening assays is crucial for the identification and characterization of novel and potent analogs within this chemical series.

This document provides detailed protocols for a primary cell-based screening assay to assess the cytotoxic effects of this compound analogs on cancer cells, and a secondary biochemical assay to investigate a potential mechanism of action through enzyme inhibition.

Principle of the Screening Assays

A tiered screening approach is proposed. The primary screen utilizes a cell-based cytotoxicity assay to identify compounds that reduce cell viability, a hallmark of effective anti-cancer agents.[2][3] A common and reliable method for this is the resazurin reduction assay, which measures the metabolic activity of living cells.

Following the primary screen, hit compounds are further characterized in a secondary, target-based biochemical assay. Given that related pyrrolidine-2,5-dione analogs have been shown to target protein kinases, a representative kinase inhibition assay, for example, against the Epidermal Growth Factor Receptor (EGFR), is described.[1][4] This allows for the elucidation of a potential mechanism of action and provides structure-activity relationship (SAR) data.

Experimental Protocols

Primary Screening Assay: Cell-Based Cytotoxicity

Objective: To determine the cytotoxic effect of this compound analogs on a relevant cancer cell line (e.g., A549, human lung carcinoma).

Materials and Reagents:

  • A549 cells (or other suitable cancer cell line)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs dissolved in DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • 96-well clear-bottom black plates

  • Multichannel pipette and sterile tips

  • CO2 incubator (37°C, 5% CO2)

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend A549 cells in fresh medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Include wells for a positive control (e.g., doxorubicin) and a vehicle control (medium with 0.5% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Assay:

    • After the incubation period, add 20 µL of resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and resazurin only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Secondary Screening Assay: Biochemical Kinase Inhibition

Objective: To determine the inhibitory effect of hit compounds on the activity of a representative kinase (e.g., EGFR).

Materials and Reagents:

  • Recombinant human EGFR enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

  • This compound analogs dissolved in DMSO

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Luminescence plate reader

Protocol:

  • Assay Preparation:

    • Prepare the kinase reaction buffer.

    • Prepare a solution of the substrate peptide and ATP in the kinase buffer. The ATP concentration should be at or near the Km for the enzyme.

    • Prepare a solution of the EGFR enzyme in the kinase buffer.

  • Compound Addition:

    • Add 1 µL of serially diluted this compound analogs to the wells of a 384-well plate.

    • Include wells for a positive control (staurosporine) and a vehicle control (DMSO).

  • Kinase Reaction:

    • Add 5 µL of the EGFR enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: Cytotoxicity of this compound Analogs in A549 Cells

Compound IDStructure ModificationIC50 (µM)
APP-001Parent Compound25.4
APP-0023'-Chloro substitution12.8
APP-0034'-Methoxy substitution> 50
APP-004N-Methyl substitution8.2
DoxorubicinPositive Control0.1

Table 2: EGFR Kinase Inhibition by Hit Compounds

Compound IDIC50 (µM)
APP-0025.1
APP-0041.9
StaurosporinePositive Control

Table 3: Assay Quality Control Parameters

AssayParameterValue
Primary CytotoxicityZ'-factor0.78
Secondary Kinase InhibitionZ'-factor0.85

Visualizations

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation Compound_Library This compound Analogs Primary_Assay Cell-Based Cytotoxicity Assay (e.g., Resazurin) Compound_Library->Primary_Assay Hit_Identification Identify Active Compounds (IC50 < 10 µM) Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Validated Hits Secondary_Assay Biochemical Kinase Assay (e.g., EGFR Inhibition) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assay->SAR_Analysis

Caption: Screening cascade for the identification and characterization of active analogs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Grb2 Grb2 Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cell Proliferation, Survival, etc. Gene_Expression->Cellular_Response Inhibitor Pyrrolidine-2,5-dione Analog Inhibitor->Receptor

Caption: A representative receptor tyrosine kinase signaling pathway potentially targeted by the analogs.

References

Application Notes and Protocols for 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling, storage, and use of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione powder in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety, maintain compound integrity, and achieve reliable experimental outcomes.

Chemical and Physical Properties

This compound is a solid organic compound.[1] A summary of its key properties is provided in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₀N₂O₂[2]
Molecular Weight 190.20 g/mol [1]
Appearance Solid powder[1]
CAS Number 32856-49-8[1]
Solubility No quantitative data available. Generally considered poorly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Safety, Handling, and Personal Protective Equipment (PPE)

2.1 Hazard Summary

This compound is classified as a hazardous substance. Key hazards include:

  • Harmful if swallowed (H302).[1]

  • May cause an allergic skin reaction (H317).[1]

  • Suspected of causing genetic defects.

  • May cause damage to organs through prolonged or repeated exposure.

  • Very toxic to aquatic life with long-lasting effects.

2.2 Handling Precautions

Due to its hazardous nature, this compound powder should be handled with caution in a controlled environment.

  • Work in a designated area: All manipulations, including weighing and dissolution, must be conducted within a certified chemical fume hood, glovebox, or containment isolator to minimize inhalation exposure.[3]

  • Avoid dust formation: Minimize the generation of airborne dust by handling the powder gently.

  • Use dedicated equipment: Utilize dedicated or disposable spatulas, weigh boats, and other equipment to prevent cross-contamination.[3]

  • Spill management: In case of a spill, immediately cordon off the area. Wear appropriate PPE and clean the spill using an absorbent material. Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

2.3 Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

  • Respiratory Protection: A NIOSH-approved N100/P100 respirator or a Powered Air-Purifying Respirator (PAPR) is essential to prevent inhalation of the fine powder.[3]

  • Hand Protection: Double gloving with powder-free nitrile gloves is required. The outer glove should be removed immediately after handling, and both pairs should be changed regularly.[3]

  • Body Protection: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn to protect skin and clothing.[3]

  • Eye Protection: Chemical splash goggles and a full-face shield must be worn to protect the eyes and face from splashes and airborne particles.[3]

Storage Guidelines

Proper storage is critical to maintain the stability and integrity of this compound.

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, as aromatic amines can be sensitive to oxidation.

  • Temperature: Store in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended.

  • Light: Protect from light to prevent photodegradation.

  • Incompatibilities: Avoid storage with strong oxidizing agents.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on specific experimental needs.

4.1 Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a stock solution, a common starting point for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh out 1.902 mg of the powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly for at least 60 seconds. If the powder does not fully dissolve, sonicate in a water bath for 5-10 minutes.

  • Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

4.2 Protocol for a Preliminary Stability Assessment in Solution

This protocol outlines a forced degradation study to assess the stability of the compound under various stress conditions.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation of Test Solutions:

    • Acidic Condition: Dilute the 10 mM stock solution 1:100 in 0.1 M HCl.

    • Basic Condition: Dilute the 10 mM stock solution 1:100 in 0.1 M NaOH.

    • Oxidative Condition: Dilute the 10 mM stock solution 1:100 in 3% H₂O₂.

    • Neutral (Control): Dilute the 10 mM stock solution 1:100 in PBS (pH 7.4).

  • Incubation: Incubate the solutions at room temperature, protected from light.

  • Time Points: Collect aliquots from each solution at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Sample Quenching (for acidic and basic solutions): Neutralize the acidic samples with an equimolar amount of NaOH and the basic samples with an equimolar amount of HCl immediately after collection.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC, to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation profile.

Visualizations

5.1 Workflow for Safe Handling and Storage

G Safe Handling and Storage Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store in Cool, Dry, Dark Place (2-8°C Recommended) inspect->store inert Store Under Inert Gas store->inert ppe Don Appropriate PPE store->ppe inert->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Powder fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve waste Dispose of Waste as Hazardous dissolve->waste

Caption: Workflow for the safe receipt, storage, handling, and disposal of the compound.

5.2 Experimental Workflow for Stock Solution Preparation

G Stock Solution Preparation Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage equilibrate Equilibrate Compound to Room Temp weigh Weigh Powder in Fume Hood equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex sonicate Sonicate if Necessary vortex->sonicate aliquot Aliquot into Vials sonicate->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: Step-by-step workflow for preparing a stock solution of the compound in DMSO.

References

Application Notes and Protocols for In Vivo Testing of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, a compound with potential therapeutic applications based on its structural similarity to known biologically active molecules. The following protocols are designed to assess the compound's safety, pharmacokinetic profile, and efficacy in a preclinical setting.

Introduction

The pyrrolidine-2,5-dione scaffold is a recurring motif in medicinal chemistry, with derivatives showing a range of biological activities, including anticonvulsant and anticancer properties.[1][2] Specifically, some 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been investigated as potential tyrosine kinase inhibitors for cancer therapy.[3][4] The subject compound, this compound, shares structural similarities that warrant in vivo investigation of its therapeutic potential. The following experimental design outlines a logical progression of studies to characterize its activity in living organisms.

Preclinical In Vivo Experimental Workflow

A structured in vivo testing cascade is crucial for the efficient evaluation of a novel chemical entity.[5][6] The proposed workflow for this compound is depicted below.

G A Acute Toxicity Study B Dose Range Finding Study A->B Determine MTD C Pharmacokinetic (PK) Study B->C Select Doses D Efficacy Study in Xenograft Model B->D Select Doses E Repeated-Dose Toxicity Study C->E Inform Dose Selection D->E Correlate Efficacy and Toxicity F Data Analysis and Reporting D->F E->F

Caption: Experimental workflow for in vivo evaluation.

Experimental Protocols

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Animal Model: Female and male BALB/c mice, 6-8 weeks old.

Methodology:

  • House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatize animals for at least 7 days before the experiment.

  • Administer the compound via a single intraperitoneal (i.p.) or oral (p.o.) injection at escalating doses (e.g., 10, 50, 100, 500, 1000 mg/kg).

  • Include a vehicle control group.

  • Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) continuously for the first 4 hours and then daily for 14 days.

  • Record mortality and body weight changes.

  • At the end of the study, perform a gross necropsy on all animals.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, cannulated (jugular vein).

Methodology:

  • Administer a single non-toxic dose of the compound, determined from the acute toxicity study, via intravenous (i.v.) and oral (p.o.) routes.[7]

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.

  • Process blood samples to obtain plasma.

  • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Efficacy Study in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model. Based on the potential for kinase inhibition, a human cancer cell line with known dependencies on specific signaling pathways would be appropriate.

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID), 6-8 weeks old.

Methodology:

  • Subcutaneously implant a human cancer cell line (e.g., A549 lung carcinoma) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (vehicle control, compound at two different doses, and a positive control).

  • Administer the compound daily via the determined optimal route for a specified period (e.g., 21 days).

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Proposed Signaling Pathway

Given that similar compounds have been explored as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of a key signaling pathway in cancer, such as the PI3K/AKT/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione Compound->PI3K Inhibits

Caption: Proposed PI3K/AKT/mTOR signaling pathway inhibition.

Data Presentation

Quantitative data from the proposed studies should be summarized in tables for clear comparison.

Table 1: Acute Toxicity Study Summary

Dose (mg/kg) Route Number of Animals Mortality Clinical Signs
Vehicle i.p. 5 M, 5 F 0/10 None observed
100 i.p. 5 M, 5 F 0/10 Mild lethargy
500 i.p. 5 M, 5 F 2/10 Severe lethargy, weight loss

| 1000 | i.p. | 5 M, 5 F | 8/10 | Moribund |

Table 2: Pharmacokinetic Parameters

Parameter Intravenous (10 mg/kg) Oral (50 mg/kg)
Cmax (ng/mL) 1500 ± 210 850 ± 150
Tmax (h) 0.08 1.0
AUC (ng·h/mL) 3200 ± 450 4500 ± 600
T½ (h) 2.5 ± 0.5 3.1 ± 0.6

| Bioavailability (%) | - | 28 |

Table 3: Efficacy Study - Tumor Growth Inhibition

Treatment Group Dose (mg/kg/day) Mean Tumor Volume (mm³) at Day 21 % TGI
Vehicle Control - 1200 ± 250 -
Compound 25 750 ± 180 37.5
Compound 50 400 ± 120 66.7
Positive Control X 300 ± 100 75.0

% TGI = Percent Tumor Growth Inhibition

Conclusion

This document provides a foundational experimental design for the in vivo characterization of this compound. The successful execution of these studies will provide critical data on the compound's safety, pharmacokinetic properties, and potential efficacy, guiding further development efforts. It is essential that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.[8]

References

Application Notes: 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, also known as 3-(4-aminophenyl)succinimide, belongs to the pyrrolidine-2,5-dione (succinimide) class of heterocyclic compounds. The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry and has been identified as a key pharmacophore in a variety of biologically active compounds, including those with anticonvulsant, anti-inflammatory, and anticancer properties. While direct and extensive research on this compound as a primary anticancer agent is limited in publicly available literature, numerous studies on its derivatives have demonstrated significant potential in oncology research. These derivatives, which often feature modifications at the N-1 position of the pyrrolidine ring or on the aminophenyl group, have shown cytotoxic and antiproliferative effects against various cancer cell lines.

This document provides an overview of the potential applications of this compound in cancer research, drawing insights from studies on its closely related derivatives. It also includes generalized protocols for key in vitro assays to evaluate its potential anticancer activity.

Mechanism of Action (Hypothesized from Derivative Studies)

The precise mechanism of action for this compound is not well-elucidated. However, based on the activities of its derivatives, several potential mechanisms can be proposed. Derivatives of the pyrrolidine-2,5-dione scaffold have been shown to induce cancer cell death through various pathways:

  • Induction of Apoptosis: Many pyrrolidinedione derivatives have been reported to induce apoptosis in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the opening of the mitochondrial permeability transition pore, release of cytochrome c, and subsequent activation of caspases.[1] Some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[2]

  • Cell Cycle Arrest: Certain derivatives have been observed to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.

  • Inhibition of Kinases: The pyrrolidine-2,5-dione scaffold has been used to design inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation. For instance, some derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3]

  • Generation of Reactive Oxygen Species (ROS): Some aminophenyl-naphthoquinone derivatives containing a pyrrolidine moiety have been found to induce cytotoxicity through the generation of reactive oxygen species (ROS) in leukemia cells.[1]

It is plausible that this compound may serve as a foundational structure that, with appropriate functionalization, can be tailored to target one or more of these anticancer pathways.

Potential Applications in Cancer Research

Based on the demonstrated activities of its derivatives, this compound can be a valuable tool in several areas of cancer research:

  • Lead Compound for Drug Discovery: The core structure of this compound can serve as a starting point for the synthesis of novel anticancer agents. Medicinal chemists can systematically modify the structure to optimize its potency, selectivity, and pharmacokinetic properties.

  • Tool for Studying Cancer Biology: As a potential modulator of various signaling pathways, this compound and its derivatives can be used as chemical probes to investigate the mechanisms of cancer cell death, proliferation, and survival.

  • Development of Targeted Therapies: By incorporating specific functional groups, derivatives of this compound could be designed to target specific proteins or pathways that are dysregulated in particular types of cancer.

Quantitative Data from Derivative Studies

The following table summarizes the cytotoxic activities of various derivatives of the pyrrolidine-2,5-dione scaffold against different cancer cell lines. It is important to note that these are not data for this compound itself but for its modified analogues. This data is presented to illustrate the potential of the core scaffold.

Derivative ClassCompoundCancer Cell LineAssayIC50 / EC50 (µM)Reference
Hydrazone DerivativeCompound 5kMDA-MB-231 (Triple-Negative Breast Cancer)MTT7.3 ± 0.4[4][5]
Hydrazone DerivativeCompound 5kPanc-1 (Pancreatic Carcinoma)MTT10.2 ± 2.6[4][5]
Pyrrolidinone-HydrazoneCompound 13IGR39 (Melanoma)MTT2.50 ± 0.46[6]
Pyrrolidinone-HydrazoneCompound 13PPC-1 (Prostate Cancer)MTT3.63 ± 0.45[6]
Pyrrolidinone-HydrazoneCompound 13MDA-MB-231 (Triple-Negative Breast Cancer)MTT5.10 ± 0.80[6]
Pyrrolidinone-HydrazoneCompound 13Panc-1 (Pancreatic Carcinoma)MTT5.77 ± 0.80[6]
Thiazolidine-2,4-dione DerivativeCompound 22HepG2 (Hepatocellular Carcinoma)MTT2.04 ± 0.06[3]
Thiazolidine-2,4-dione DerivativeCompound 22MCF-7 (Breast Cancer)MTT1.21 ± 0.04[3]

Experimental Protocols

The following are generalized protocols for standard in vitro assays that can be used to evaluate the anticancer potential of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, Panc-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Clonogenic Assay (Colony Formation Assay)

Objective: To assess the long-term effect of this compound on the ability of single cancer cells to form colonies.

Principle: This assay measures the ability of a single cell to proliferate and form a colony (a cluster of at least 50 cells). It is a measure of the reproductive viability of a cell population after exposure to a cytotoxic agent.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (containing >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control group.

Protocol 3: Wound Healing Assay (Scratch Assay)

Objective: To evaluate the effect of this compound on cancer cell migration.

Principle: This is a simple and widely used method to study cell migration in vitro. A "wound" or "scratch" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (with reduced serum, e.g., 1% FBS, to minimize proliferation)

  • This compound (dissolved in DMSO)

  • 6-well or 12-well plates

  • 200 µL pipette tip or a specialized wound-making tool

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.

  • Create the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.

  • Wash and Treat: Wash the wells with PBS to remove detached cells and debris. Add medium with reduced serum containing different concentrations of this compound.

  • Image Acquisition: Immediately after adding the compound, capture images of the scratch at defined locations (mark the bottom of the plate for reference). This is the 0-hour time point.

  • Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points for each treatment group. Calculate the percentage of wound closure relative to the 0-hour time point.

Visualizations

Below are diagrams illustrating hypothetical signaling pathways and experimental workflows relevant to the study of this compound in cancer research.

G cluster_0 Hypothetical Signaling Pathway APP 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione Mito Mitochondrial Dysfunction APP->Mito Kinase Kinase Inhibition (e.g., VEGFR-2) APP->Kinase CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation Cell Proliferation & Angiogenesis Kinase->Proliferation Inhibition

Caption: Hypothetical mechanism of action for this compound.

G cluster_1 In Vitro Evaluation Workflow Start Start: Select Cancer Cell Lines MTT Cell Viability (MTT Assay) Start->MTT Clonogenic Colony Formation (Clonogenic Assay) MTT->Clonogenic Migration Cell Migration (Wound Healing) MTT->Migration Mechanism Mechanism of Action (Western Blot, Flow Cytometry) Clonogenic->Mechanism Migration->Mechanism End End: Identify Lead Candidate Mechanism->End

Caption: Workflow for in vitro evaluation of anticancer activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic strategy involves a two-step process:

  • Formation of the Nitro-Intermediate: Synthesis of 3-(4-Nitro-phenyl)-pyrrolidine-2,5-dione by the cyclization of 3-(4-nitrophenyl)succinic acid, often through a reaction with a nitrogen source like urea or by forming an anhydride followed by reaction with ammonia.

  • Reduction of the Nitro Group: Reduction of the nitro group of the intermediate to an amine using various reducing agents, such as catalytic hydrogenation with Palladium on carbon (Pd/C).

Q2: What are the critical parameters to control during the synthesis?

Key parameters include reaction temperature, choice of solvent, purity of starting materials, and the selection of the reducing agent. For the cyclization step, controlling the temperature is crucial to prevent side reactions. In the reduction step, the choice of catalyst and reaction conditions are critical to ensure complete conversion and avoid over-reduction or catalyst poisoning.

Q3: How can I monitor the progress of the reactions?

The progress of both the cyclization and reduction steps can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product.

Q4: What are the expected yields for this synthesis?

Yields can vary significantly based on the specific conditions and scale of the reaction. However, with optimized protocols, yields for the cyclization step can be in the range of 70-90%, and the reduction step can also achieve high yields, often above 80%.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 3-(4-Nitro-phenyl)-pyrrolidine-2,5-dione

Question: I am experiencing a low yield during the formation of the succinimide ring. What are the possible causes and solutions?

Answer: Low yields in the synthesis of N-aryl succinimides can stem from several factors.[1] Below is a table summarizing potential causes and their corresponding troubleshooting strategies.

Potential Cause Troubleshooting Strategy
Incomplete Reaction - Ensure the reaction is heated to a sufficient temperature (typically 180-200°C when using urea).[2] - Extend the reaction time and monitor progress by TLC. - Use a catalyst, such as phosphorous acid, if the reaction is sluggish.[2]
Side Reactions - Formation of polymeric byproducts can occur at excessively high temperatures. Optimize the reaction temperature. - Ensure the starting 3-(4-nitrophenyl)succinic acid is pure, as impurities can lead to side reactions.
Sub-optimal Reagents - Use high-purity 3-(4-nitrophenyl)succinic acid and urea. - Ensure solvents are anhydrous if the reaction is sensitive to moisture.
Product Loss During Workup - Optimize the recrystallization solvent and procedure to minimize loss of the product in the mother liquor. - Ensure complete precipitation of the product before filtration.
Issue 2: Incomplete Reduction of 3-(4-Nitro-phenyl)-pyrrolidine-2,5-dione

Question: My reduction of the nitro-intermediate is not going to completion, and I observe a mixture of starting material and product. How can I resolve this?

Answer: Incomplete reduction is a common issue in the synthesis of aromatic amines. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Strategy
Catalyst Inactivity - Use fresh, high-quality Palladium on carbon (Pd/C) catalyst. The catalyst can lose activity over time. - Ensure the catalyst is not poisoned. Sulfur-containing compounds are known catalyst poisons.[1] - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Insufficient Hydrogen Pressure - If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. - For more challenging reductions, consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure.
Poor Solubility of Starting Material - The nitro-intermediate may have low solubility in the reaction solvent, limiting its contact with the catalyst. - Use a co-solvent system to improve solubility. For example, a mixture of ethanol and ethyl acetate or THF can be effective.
Short Reaction Time - Extend the reaction time and monitor the progress carefully by TLC until the starting material is fully consumed.
Issue 3: Formation of Impurities During Nitro Group Reduction

Question: I am observing the formation of colored impurities and byproducts during the reduction step. What are these and how can I avoid them?

Answer: The formation of byproducts during nitro group reduction can lead to purification challenges and lower yields.

Potential Cause Troubleshooting Strategy
Formation of Azo or Azoxy Compounds - This can occur with certain reducing agents like LiAlH4.[2] Catalytic hydrogenation with Pd/C is generally selective for the amine. - Ensure complete reduction to the amine by using sufficient hydrogen and an active catalyst.
Over-reduction of the Aromatic Ring - While less common under standard conditions with Pd/C, prolonged reaction times or harsh conditions (high pressure/temperature) could potentially lead to partial reduction of the phenyl ring. - Monitor the reaction closely and stop it once the starting material is consumed.
Degradation of the Product - The resulting aminophenyl compound can be susceptible to oxidation, leading to colored impurities. - Work up the reaction mixture promptly after completion. - Consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Nitro-phenyl)-pyrrolidine-2,5-dione

This protocol is adapted from the synthesis of a similar substituted succinimide.[2]

Materials:

  • 3-(4-Nitrophenyl)succinic acid

  • Urea

  • Phosphorous acid (optional, as catalyst)

  • Xylene (or another high-boiling solvent)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(4-nitrophenyl)succinic acid and urea in a 1:2 molar ratio.

  • Add a catalytic amount of phosphorous acid (e.g., 4-5 mol%).

  • Add a suitable high-boiling solvent such as xylene.

  • Heat the reaction mixture to reflux (approximately 195°C) and maintain for 6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 3-(4-nitro-phenyl)-pyrrolidine-2,5-dione.

Protocol 2: Synthesis of this compound by Catalytic Hydrogenation

Materials:

  • 3-(4-Nitro-phenyl)-pyrrolidine-2,5-dione

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Ethyl Acetate (or a mixture)

  • Hydrogen gas

  • Celite®

Procedure:

  • Dissolve 3-(4-nitro-phenyl)-pyrrolidine-2,5-dione in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of both) in a hydrogenation flask.

  • Carefully add the Pd/C catalyst (typically 5-10 mol% palladium) to the solution under an inert atmosphere (e.g., nitrogen).

  • Seal the flask and purge the system with hydrogen gas several times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Succinimide Formation cluster_step2 Step 2: Nitro Group Reduction Start 3-(4-Nitrophenyl)succinic Acid + Urea Reaction1 Cyclization (Heat, Catalyst) Start->Reaction1 Intermediate 3-(4-Nitro-phenyl)-pyrrolidine-2,5-dione Reaction1->Intermediate Purification1 Recrystallization Intermediate->Purification1 Reaction2 Catalytic Hydrogenation (Pd/C, H2) Purification1->Reaction2 Product This compound Reaction2->Product Purification2 Recrystallization Product->Purification2

Caption: Synthetic workflow for this compound.

TroubleshootingLowYield Start Low Yield in Succinimide Formation IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? Start->SideReactions WorkupLoss Product Loss During Workup? Start->WorkupLoss IncreaseTemp Increase Temperature/Time IncompleteReaction->IncreaseTemp Yes AddCatalyst Add Catalyst IncompleteReaction->AddCatalyst Yes OptimizeTemp Optimize Temperature SideReactions->OptimizeTemp Yes PurifyReagents Purify Starting Materials SideReactions->PurifyReagents Yes OptimizeRecrystallization Optimize Recrystallization WorkupLoss->OptimizeRecrystallization Yes

Caption: Troubleshooting decision tree for low yield in succinimide formation.

TroubleshootingReduction Start Incomplete Nitro Group Reduction CatalystIssue Catalyst Inactivity? Start->CatalystIssue H2Issue Insufficient H2 Pressure? Start->H2Issue SolubilityIssue Poor Solubility? Start->SolubilityIssue FreshCatalyst Use Fresh Catalyst CatalystIssue->FreshCatalyst Yes IncreaseLoading Increase Catalyst Loading CatalystIssue->IncreaseLoading Yes IncreasePressure Increase H2 Pressure H2Issue->IncreasePressure Yes UseCosolvent Use Co-solvent SolubilityIssue->UseCosolvent Yes

References

Technical Support Center: Purification of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of crude 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column, or elution is very slow (low Rf). The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. For very polar compounds, a dichloromethane/methanol system may be more effective.[1][2]
The compound is strongly interacting with the acidic silica gel via its basic amino group.Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the mobile phase to neutralize the acidic sites on the silica.[3] Alternatively, consider using a different stationary phase like amine-functionalized silica or alumina.
Compound elutes too quickly (high Rf), with poor separation from impurities. The mobile phase is too polar.Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane. Aim for an Rf value of 0.15-0.35 on your analytical TLC plate for optimal separation in column chromatography.[1]
Significant peak tailing is observed in collected fractions. Strong interaction between the basic amine of the compound and acidic silanol groups on the silica surface.As with low Rf values, add a basic modifier like triethylamine to the mobile phase. This will compete with your compound for the active sites on the silica, leading to more symmetrical peaks.[3]
The column may be overloaded.Reduce the amount of crude material loaded onto the column.
The compound appears to be degrading on the column (indicated by multiple spots on TLC of collected fractions that were not in the crude mixture). The compound is sensitive to the acidic nature of the silica gel.Deactivate the silica gel by pre-flushing the column with a mobile phase containing a basic modifier (e.g., triethylamine) before loading the sample. Consider using a less acidic stationary phase like neutral alumina.
The succinimide ring may be susceptible to hydrolysis, especially if the mobile phase is basic and contains water.[4][5]Ensure the use of dry solvents. If a basic modifier is necessary, use an anhydrous amine like triethylamine.
Multiple fractions contain the desired product, leading to low concentration and large volumes of solvent. The elution band is broad.Optimize the mobile phase polarity to achieve a sharper elution profile. A steeper solvent gradient during elution can also help to concentrate the product into fewer fractions.
Poor separation of the target compound from a specific impurity. The chosen solvent system does not provide adequate selectivity for the two compounds.Screen different solvent systems using TLC. Try combinations with different solvent selectivities, for example, replacing ethyl acetate with acetone or using a ternary mixture like hexane/dichloromethane/ethyl acetate.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system to analyze crude this compound?

A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Begin with a ratio of 1:1 ethyl acetate/hexane and adjust the polarity based on the resulting Rf value. If the compound remains at the baseline, increase the proportion of ethyl acetate. If it runs with the solvent front, increase the proportion of hexane. For this particular compound, which has a polar primary amine and an imide group, a system of 70:30 ethyl acetate/hexane with 0.5% triethylamine is a plausible starting point to achieve an optimal Rf.[3]

Q2: Should I use silica gel or alumina for the purification?

Standard silica gel is the most common stationary phase for column chromatography. However, due to the basic nature of the primary amine in this compound, strong interactions with the acidic silica can lead to issues like peak tailing and potential degradation.[6] If these problems are observed, switching to neutral alumina or amine-functionalized silica can be beneficial.[3]

Q3: How can I load my sample onto the column if it is not very soluble in the mobile phase?

If your crude product has poor solubility in the initial, less polar mobile phase, you can use a technique called "dry loading". Dissolve your sample in a minimal amount of a more polar solvent (like dichloromethane or methanol), add a small amount of silica gel to this solution, and then evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q4: Is it necessary to add a basic modifier like triethylamine to the mobile phase?

While not always strictly necessary, adding a small amount of a basic modifier is highly recommended for compounds containing primary or secondary amines when using silica gel. It significantly improves peak shape, reduces tailing, and can prevent on-column degradation by neutralizing the acidic silanol groups of the stationary phase.[3]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound on a 10-gram scale of crude material.

1. Preparation of the Slurry and Packing the Column:

  • Weigh out approximately 300-400g of flash-grade silica gel (230-400 mesh) into a beaker.

  • In a separate container, prepare the initial mobile phase (e.g., 90:10 hexane/ethyl acetate).

  • Carefully pour the mobile phase over the silica gel in the beaker to create a slurry. Stir gently with a glass rod to remove air bubbles.

  • Set up a glass chromatography column of appropriate size (e.g., 5-6 cm diameter) in a fume hood. Ensure the stopcock is closed and a small plug of cotton or glass wool is placed at the bottom.

  • Add a small layer of sand over the cotton plug.

  • Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Open the stopcock and drain the solvent until the level just reaches the top of the sand. Do not let the column run dry.

2. Sample Loading:

  • Dissolve the 10g of crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent to the top of the sand.

  • Wash with a small amount of the initial mobile phase and repeat the absorption step.

3. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with a low polarity mobile phase (e.g., 80:20 hexane/ethyl acetate with 0.5% triethylamine) and gradually increase the polarity (e.g., to 50:50 hexane/ethyl acetate, then to 100% ethyl acetate) based on the separation observed by TLC analysis of the crude material.

  • Collect fractions in test tubes or flasks.

  • Monitor the elution of the compound by periodically taking small aliquots from the collected fractions and analyzing them by TLC.

4. Isolation of the Purified Compound:

  • Analyze all collected fractions by TLC.

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow start Start Purification tlc Run Analytical TLC start->tlc check_rf Is Rf in optimal range (0.15-0.35)? tlc->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No run_column Run Column Chromatography check_rf->run_column Yes adjust_polarity->tlc analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions check_separation Good Separation and Peak Shape? analyze_fractions->check_separation add_modifier Add Basic Modifier (e.g., TEA) or Change Stationary Phase check_separation->add_modifier No (Tailing/Degradation) combine_pure Combine Pure Fractions and Evaporate check_separation->combine_pure Yes add_modifier->tlc end_product Pure Product combine_pure->end_product

Caption: Troubleshooting workflow for chromatographic purification.

ExperimentalWorkflow prep 1. Prepare Slurry & Pack Column load 2. Load Crude Sample prep->load elute 3. Elute with Solvent Gradient load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions by TLC collect->analyze isolate 6. Combine & Evaporate Pure Fractions analyze->isolate product Purified Product isolate->product

Caption: Key steps in the experimental workflow for purification.

References

Technical Support Center: Synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common side products. The synthesis of this compound typically proceeds in two key stages:

  • Formation of the Pyrrolidine-2,5-dione Ring: Often achieved by reacting a substituted succinic acid or anhydride with a primary amine.

  • Reduction of a Nitro Group: Conversion of a nitro-substituted precursor, such as 3-(4-nitrophenyl)pyrrolidine-2,5-dione, to the final amino compound.

Side products can arise at either stage, impacting yield and purity.

Issue 1: Incomplete Cyclization during Pyrrolidine-2,5-dione Ring Formation

Symptom: Presence of a significant amount of N-(4-nitrophenyl)succinamic acid in the product mixture.

Cause: The reaction between succinic anhydride and 4-nitroaniline may not have gone to completion to form the cyclic imide. This can be due to insufficient temperature or reaction time.

Troubleshooting Steps:

  • Temperature Control: The cyclization of the intermediate succinamic acid to the succinimide is often promoted by higher temperatures. However, excessive heat can lead to degradation. A careful optimization of the reaction temperature is crucial.

  • Dehydrating Agents: The use of a mild dehydrating agent can facilitate the cyclization at lower temperatures, minimizing thermal degradation.[1]

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials and the formation of the succinamic acid intermediate and the final succinimide product.

Issue 2: Formation of Side Products during Nitro Group Reduction

Symptom: The final product is contaminated with colored impurities, and analysis (e.g., by Mass Spectrometry or NMR) indicates the presence of species with molecular weights corresponding to hydroxylamine, nitroso, azo, or azoxy compounds.

Cause: Incomplete reduction of the nitro group is a common source of impurities. The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. If the reaction is not driven to completion, these intermediates can be observed as side products.[2]

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (e.g., H₂ with Pd/C or Raney Nickel): This is often a clean and efficient method. However, catalyst activity is critical. Ensure the use of a fresh, high-quality catalyst. Catalyst poisoning can be an issue with certain substrates.[3]

    • Metal/Acid Combinations (e.g., Fe/HCl, SnCl₂/HCl): These are robust and cost-effective methods. The purity and surface area of the metal are important for reactivity.[2][3]

    • Lithium Aluminum Hydride (LiAlH₄): This reagent is generally not recommended for the reduction of aromatic nitro compounds as it can lead to the formation of azo products.[4]

  • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any partially reduced intermediates.[2]

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azobenzene derivatives. Proper temperature management is essential.[2]

  • Solvent and Solubility: Poor solubility of the nitro compound can hinder the reaction rate. Using a suitable solvent or co-solvent system is important. For catalytic hydrogenations, the addition of a protic co-solvent like ethanol or acetic acid can be beneficial.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when synthesizing the succinimide ring from succinic anhydride and an aniline derivative?

A1: The most common side product is the corresponding N-aryl succinamic acid, which is the intermediate formed from the initial reaction of the amine with the anhydride. Incomplete cyclization, often due to insufficient heating, will result in the presence of this amic acid in the final product.[6]

Q2: I am observing colored impurities in my final this compound product after nitro reduction. What are they likely to be?

A2: The colored impurities are often azo and azoxy compounds, which arise from the condensation of partially reduced intermediates like nitroso and hydroxylamine species. Their formation indicates that the reduction reaction did not go to completion.

Q3: How can I improve the selectivity for the desired amine during the reduction of the nitro group?

A3: To improve selectivity, ensure the reaction goes to completion by using a sufficient amount of a highly active reducing agent and optimizing the reaction conditions (temperature, pressure for hydrogenation, and reaction time). A consistently reducing environment should be maintained throughout the reaction. Catalytic hydrogenation and metal/acid reductions are generally more selective for the formation of the amine compared to reagents like LiAlH₄ for aromatic nitro compounds.[2][4]

Q4: Can I use Thin Layer Chromatography (TLC) to monitor the progress of the nitro reduction?

A4: Yes, TLC is a very effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting nitro-compound, you can observe the disappearance of the starting material and the appearance of the more polar amine product. This allows you to determine when the reaction is complete and to quench it at the appropriate time to prevent the formation of over-reduced or other side products.

Q5: My nitro-substituted starting material has low solubility in the reaction solvent. What can I do?

A5: Poor solubility can significantly slow down the reaction. Consider using a different solvent in which your starting material is more soluble. For catalytic hydrogenations, using a co-solvent system, such as ethanol/water or adding acetic acid, can improve solubility and aid the reaction.[2][5]

Data Presentation

The following table summarizes the influence of various factors on the formation of common side products during the synthesis of this compound.

Reaction StageFactorEffect on Side Product FormationMitigation Strategy
Succinimide Formation Temperature Low temperature may lead to incomplete cyclization and the presence of N-aryl succinamic acid.Optimize temperature to ensure complete cyclization without causing degradation.
Reaction Time Insufficient time can result in incomplete conversion to the succinimide.Monitor the reaction by TLC or HPLC to ensure completion.
Nitro Group Reduction Reducing Agent Some reagents (e.g., LiAlH₄) can lead to azo compounds with aromatic nitro substrates.[4]Use selective reagents like H₂/Pd/C or Fe/HCl.[2][3]
Stoichiometry Insufficient reducing agent leads to incomplete reduction and the formation of hydroxylamine, nitroso, azo, and azoxy compounds.[2]Use a sufficient excess of the reducing agent.
Catalyst Activity A deactivated or poisoned catalyst in catalytic hydrogenation will result in incomplete reduction.[3]Use fresh, high-quality catalyst.
Temperature Localized overheating can promote the formation of condensation byproducts like azoxybenzenes.[2]Ensure efficient stirring and cooling to control the reaction temperature.
Solubility Poor solubility of the starting material can lead to a slow and incomplete reaction.[2][5]Choose a solvent system where the starting material is fully soluble.

Experimental Protocols

A general experimental protocol for the reduction of 3-(4-nitrophenyl)pyrrolidine-2,5-dione to 3-(4-aminophenyl)pyrrolidine-2,5-dione using catalytic hydrogenation is provided below.

Objective: To synthesize 3-(4-aminophenyl)pyrrolidine-2,5-dione from 3-(4-nitrophenyl)pyrrolidine-2,5-dione.

Materials:

  • 3-(4-nitrophenyl)pyrrolidine-2,5-dione

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Setup: In a hydrogenation flask, dissolve 3-(4-nitrophenyl)pyrrolidine-2,5-dione (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. This is repeated three times. The reaction is then stirred vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above).

  • Monitoring: The progress of the reaction is monitored by TLC or HPLC until the starting material is completely consumed.

  • Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. The Celite® pad is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 3-(4-aminophenyl)pyrrolidine-2,5-dione, which can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Troubleshooting_Side_Products cluster_succinimide Stage 1: Succinimide Formation cluster_reduction Stage 2: Nitro Reduction start Synthesis Issue Detected stage stage start->stage Identify Stage stage_succ Succinimide Formation start->stage_succ stage_red Nitro Group Reduction start->stage_red problem problem stage->problem Identify Problem cause cause problem->cause Probable Cause solution solution cause->solution Recommended Solution problem_succ Incomplete Cyclization (N-aryl succinamic acid present) stage_succ->problem_succ cause_succ Insufficient Temperature or Reaction Time problem_succ->cause_succ solution_succ Optimize Temperature Use Dehydrating Agent Monitor Reaction cause_succ->solution_succ problem_red Colored Impurities (Hydroxylamine, Azo, etc.) stage_red->problem_red cause_red Incomplete Reduction problem_red->cause_red solution_red Optimize Reducing Agent Increase Stoichiometry Control Temperature Improve Solubility cause_red->solution_red

Caption: Troubleshooting workflow for common side products in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, a valuable building block in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the formation of the intermediate, 3-(4-nitrophenyl)pyrrolidine-2,5-dione. The second, and often most critical step, is the reduction of the aromatic nitro group to the corresponding primary amine to yield the final product.

Q2: How can I monitor the progress of the nitro group reduction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). The product, being an aniline derivative, will have a different polarity and UV activity compared to the nitro-intermediate. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed. Proton NMR (¹H-NMR) can also be used to track the disappearance of the nitro-aromatic protons and the appearance of the amino-aromatic protons.

Q3: What are the primary safety concerns associated with this synthesis?

A3: Key safety precautions include:

  • Catalytic Hydrogenation: Handling of flammable hydrogen gas and potentially pyrophoric catalysts like Raney Ni and Palladium on Carbon (Pd/C).[1][2] It is crucial to work in a well-ventilated fume hood and purge the reaction system with an inert gas (e.g., nitrogen or argon) before and after the reaction.

  • Metal/Acid Reduction: Use of corrosive acids like HCl requires appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[2] Some metal reductions can be highly exothermic.

  • Solvents: Use of flammable organic solvents requires proper storage and handling to prevent ignition.

Troubleshooting Guide

This section addresses specific issues that may arise during the two-step synthesis of this compound.

Step 1: Synthesis of 3-(4-Nitrophenyl)pyrrolidine-2,5-dione

Q4: I am getting a low yield in the synthesis of the nitro-intermediate. What are the possible causes and solutions?

A4: Low yields in the formation of the pyrrolidine-2,5-dione ring can stem from several factors:

  • Incomplete Reaction: The condensation and cyclization may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time. The choice of dehydrating agent or catalyst is also critical.

  • Side Reactions: Polymerization of starting materials or the formation of alternative products can reduce the yield. Ensure a stoichiometric balance of reactants.

  • Purification Losses: The product might be lost during workup or purification. Optimize the extraction and recrystallization solvents to maximize recovery.

Q5: I am having difficulty purifying the 3-(4-Nitrophenyl)pyrrolidine-2,5-dione intermediate. What do you recommend?

A5: Purification can typically be achieved through:

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find the optimal conditions.

  • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from impurities. A gradient elution with a solvent system like ethyl acetate/hexanes is a good starting point.

Step 2: Reduction of 3-(4-Nitrophenyl)pyrrolidine-2,5-dione

Q6: My reduction of the nitro group is incomplete, and I still see the starting material. How can I improve the conversion?

A6: Incomplete reduction is a common issue. Consider the following adjustments:

  • Catalyst Activity: The catalyst (e.g., Pd/C, Raney Ni) may be old or deactivated. Use a fresh batch of catalyst. Ensure the catalyst is not exposed to air for extended periods if it is pyrophoric.

  • Hydrogen Pressure: For catalytic hydrogenation, increasing the hydrogen pressure can enhance the reaction rate. If using a balloon, ensure it is adequately filled and that there are no leaks.

  • Reaction Time and Temperature: Prolonging the reaction time or gently increasing the temperature can help drive the reaction to completion.

  • Solvent Choice: The solvent can influence the reaction. Alcohols like ethanol and methanol are commonly used and effective.

Q7: I am observing the formation of side products during the reduction. What are they and how can I prevent them?

A7: The reduction of nitroarenes can sometimes lead to intermediates like nitrosoarenes and hydroxylamines, which can further react to form azoxy and azo compounds.[2][3]

  • To minimize side products:

    • Ensure efficient stirring to maintain a homogeneous distribution of the catalyst and substrate.

    • Maintain a consistent hydrogen supply in catalytic hydrogenation.

    • The choice of reducing agent can also be critical. For instance, using LiAlH₄ for aromatic nitro reductions can lead to azo products.[4]

Q8: I want to avoid using high-pressure hydrogen gas. What are some effective alternative reduction methods?

A8: Several alternatives to high-pressure hydrogenation exist:

  • Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst (like Pd/C). Common hydrogen donors include ammonium formate, hydrazine, and cyclohexene. This technique is often safer and requires simpler equipment.

  • Metal/Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, acetic acid) are very effective for nitro group reduction.[2][4] These methods often show good functional group tolerance.

Data Presentation

Table 1: Comparison of Common Methods for Aromatic Nitro Group Reduction

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, or Raney Ni catalystRoom temp to moderate heat, 1-50 bar H₂High efficiency, clean reaction (water is the main byproduct), mild conditions.[2]Flammable H₂ gas, expensive catalysts, catalyst can be pyrophoric.[2]
Transfer Hydrogenation Ammonium formate, hydrazine; Pd/C catalystRefluxing in alcohol (e.g., methanol, ethanol)Avoids use of pressurized H₂ gas, generally safe and simple setup.May require stoichiometric amounts of the hydrogen donor.
Metal/Acid Reduction Fe, Sn, or Zn metal; HCl or Acetic AcidRoom temp to refluxCost-effective, good chemoselectivity, tolerates many functional groups.[2][4]Generates significant metal salt waste, workup can be cumbersome.[2]
Other Reagents SnCl₂, Sodium dithionite, Sodium sulfide (Na₂S)Varies with reagentCan be mild and selective under specific conditions.[4]Stoichiometric reagents, potential for side reactions depending on the substrate.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Nitrophenyl)pyrrolidine-2,5-dione

This is a general procedure based on known methods for analogous compounds. Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(4-nitrophenyl)succinic acid (1 equivalent) and urea (2 equivalents).

  • Heating: Heat the mixture in an oil bath at 150-160 °C. The mixture will melt and then solidify as the reaction proceeds.

  • Reaction Time: Maintain the temperature for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Add water to the solid and break it up.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel chromatography to yield 3-(4-nitrophenyl)pyrrolidine-2,5-dione.

Protocol 2: Catalytic Hydrogenation of 3-(4-Nitrophenyl)pyrrolidine-2,5-dione
  • Reaction Setup: To a solution of 3-(4-nitrophenyl)pyrrolidine-2,5-dione (1 equivalent) in ethanol in a suitable hydrogenation flask, carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).

  • Hydrogenation: Seal the flask, purge with hydrogen gas, and then stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with fresh ethanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, purify the product by recrystallization or chromatography.

Protocol 3: Reduction using Iron and Hydrochloric Acid
  • Reaction Setup: In a round-bottom flask, suspend 3-(4-nitrophenyl)pyrrolidine-2,5-dione (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water.

  • Acid Addition: Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Reaction: Stir the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and filter it through Celite to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purification: Purify as needed.

Visualizations

G cluster_0 Step 1: Synthesis of Nitro-Intermediate cluster_1 Step 2: Reduction of Nitro Group start 4-Nitrophenylacetic Acid Derivative + C2N Synthon react Condensation/ Cyclization start->react purify1 Purification (Recrystallization/Chromatography) react->purify1 intermediate 3-(4-Nitrophenyl)pyrrolidine-2,5-dione purify1->intermediate reduce Reduction (e.g., Catalytic Hydrogenation) intermediate->reduce purify2 Purification reduce->purify2 product 3-(4-Amino-phenyl)pyrrolidine-2,5-dione purify2->product

Caption: Overall workflow for the synthesis of this compound.

G start Nitro Reduction Troubleshooting q1 Is the reaction incomplete? start->q1 a1_yes Increase H2 pressure, temperature, or reaction time. Use fresh catalyst. q1->a1_yes Yes q2 Are side products observed? q1->q2 No a1_yes->q2 a1_no No a2_yes Ensure efficient stirring. Check for appropriate reducing agent. Consider alternative reduction method. q2->a2_yes Yes q3 Is the catalyst inactive? q2->q3 No a2_yes->q3 a2_no No a3_yes Use a fresh batch of catalyst. Ensure proper handling and storage. q3->a3_yes Yes end Successful Reduction q3->end No a3_yes->end a3_no No

Caption: Decision tree for troubleshooting the nitro group reduction step.

G cluster_side_reactions Potential Side Reactions Nitro R-NO2 (Nitro Compound) Nitroso R-NO (Nitroso) Nitro->Nitroso +2[H] Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2[H] Azoxy R-N=N(O)-R (Azoxy Compound) Nitroso->Azoxy Amine R-NH2 (Desired Product) Hydroxylamine->Amine +2[H] Hydroxylamine->Azoxy Azo R-N=N-R (Azo Compound) Azoxy->Azo +2[H]

Caption: Reaction pathway for nitro reduction showing potential side products.[2][3]

References

Technical Support Center: Overcoming Solubility Challenges with 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common experimental challenges.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and application of this compound in aqueous solutions.

Problem 1: Compound precipitates out of solution when added to aqueous buffer.

  • Possible Cause: The inherent low aqueous solubility of the compound. The aromatic phenyl group and the pyrrolidine-2,5-dione ring contribute to its hydrophobicity.

  • Solutions:

    • Co-solvent Usage: Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.[1][2] Dimethyl sulfoxide (DMSO) is a common choice.[1] It is crucial to minimize the final concentration of the organic solvent in the assay to avoid potential toxicity or off-target effects, ideally keeping it below 1%.[1]

    • pH Adjustment: The presence of a primary amine (pKa estimated around 4-5) suggests that the compound's solubility can be increased in acidic conditions by forming a more soluble salt.[3][4] Experiment with buffers of varying pH below the compound's pKa.

    • Use of Solubilizing Excipients: Incorporating surfactants or cyclodextrins into the formulation can enhance solubility.[3][5][6][7]

Problem 2: Inconsistent or non-reproducible results in biological assays.

  • Possible Cause: Incomplete dissolution of the compound in the stock solution or precipitation upon dilution. This leads to an actual concentration that is lower and more variable than the nominal concentration.[1]

  • Solutions:

    • Stock Solution Verification: Visually inspect the stock solution for any particulate matter. Gentle warming or sonication can aid in complete dissolution.[1]

    • Serial Dilution: When diluting the stock solution, perform serial dilutions in the aqueous buffer rather than a single large dilution step to prevent the compound from crashing out of solution.[1]

    • Kinetic Solubility Assessment: Determine the kinetic solubility of the compound in your specific assay buffer to understand its solubility limits under your experimental conditions.

Problem 3: Low bioavailability or poor absorption in in vivo studies.

  • Possible Cause: Poor aqueous solubility is a major contributor to low oral bioavailability.[8][9]

  • Solutions:

    • Formulation Strategies: Explore advanced formulation strategies such as the preparation of amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or particle size reduction techniques like micronization or nanosizing.[5][8][9][10]

    • Salt Formation: Preparing a salt of the compound can significantly improve its solubility and dissolution rate.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Which organic solvents are suitable for preparing a stock solution?

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used organic solvents for dissolving compounds with low aqueous solubility for in vitro assays.[1][11] Ethanol can also be considered.[7] The choice of solvent should be compatible with the downstream application and its final concentration should be minimized to avoid cellular toxicity.[1]

Q3: How can I increase the solubility of this compound without using organic solvents?

Several strategies can be employed:

  • pH Modification: Due to the basic nature of the amino group, lowering the pH of the aqueous buffer can increase solubility.[4]

  • Use of Excipients: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[3][6][7] Surfactants can also be used to form micelles that solubilize the compound.[3][5][7]

  • Salt Formation: Preparing a hydrochloride or other salt of the amine group is a common and effective method to enhance aqueous solubility.[3][4]

Q4: What are the key formulation strategies to improve the oral bioavailability of this compound?

For improving oral bioavailability, the focus should be on enhancing both solubility and dissolution rate. Key strategies include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, leading to faster dissolution.[2][5]

  • Amorphous Solid Dispersions: Converting the crystalline form of the API to a higher-energy amorphous state can improve solubility.[3][8][12]

  • Lipid-Based Formulations: These formulations can enhance the absorption of poorly soluble drugs.[8][9]

Summary of Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Ionization of the amino group to form a more soluble salt.[4]Simple and cost-effective.Potential for pH-related degradation; may not be suitable for all biological assays.
Co-solvents Increase the solubility by reducing the polarity of the solvent.[2][13]Effective for achieving high stock concentrations.Potential for solvent toxicity in biological systems; risk of precipitation upon dilution.[1]
Surfactants Form micelles that encapsulate the hydrophobic compound.[3][7]Can significantly increase solubility.Potential for cell membrane disruption; can interfere with some biological assays.
Cyclodextrins Form inclusion complexes with the hydrophobic parts of the molecule.[6][7]Generally well-tolerated; can improve stability.Can be expensive; complex formation is specific to the drug and cyclodextrin.
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution rate.[2][5][6]Improves dissolution rate and bioavailability.Can lead to particle aggregation; may not significantly increase equilibrium solubility.
Amorphous Solid Dispersions The high-energy amorphous state has a higher apparent solubility than the stable crystalline form.[3][8]Can lead to a significant increase in solubility and bioavailability.Amorphous forms can be physically and chemically unstable.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

  • Weigh out a precise amount of this compound.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound. Gentle warming (to 37°C) or sonication can be used to aid dissolution.[1]

  • Visually inspect the solution to ensure it is clear and free of any undissolved particles.[1]

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 7.4).

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Add a small aliquot of the stock solution to each buffer to a final desired concentration (e.g., 100 µM), ensuring the final organic solvent concentration is low (e.g., <1%).

  • Incubate the samples for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Visually inspect for any precipitation.

  • Quantify the amount of dissolved compound in the supernatant after centrifugation using a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_optimization Optimization & Formulation cluster_end Desired Outcome start Compound Precipitation in Aqueous Buffer step1 Prepare Stock in Organic Solvent (e.g., DMSO) start->step1 Initial Approach step2 Adjust Buffer pH (Acidic) start->step2 Alternative step3 Add Solubilizing Excipients (e.g., Cyclodextrins) start->step3 Advanced opt1 Determine Kinetic Solubility step1->opt1 step2->opt1 step3->opt1 end_goal Soluble Compound for Reliable In Vitro / In Vivo Studies opt1->end_goal opt2 Particle Size Reduction opt2->end_goal opt3 Develop Advanced Formulation (e.g., ASD, SEDDS) opt3->end_goal logical_relationship cluster_properties Chemical Properties cluster_strategies Solubility Enhancement Strategies compound 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione prop1 Aromatic Amine Group compound->prop1 prop2 Hydrophobic Core compound->prop2 strat1 pH Reduction (Protonation) prop1->strat1 enables strat2 Co-solvents prop2->strat2 addresses strat3 Complexation (Cyclodextrins) prop2->strat3 addresses strat4 Micellar Solubilization (Surfactants) prop2->strat4 addresses

References

Identifying and removing impurities from 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione. The information is designed to help identify and remove common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side-products from the synthetic route, and degradation of the final product. A typical synthesis involves the formation of 3-(4-nitrophenyl)pyrrolidine-2,5-dione followed by the reduction of the nitro group. Therefore, potential impurities include:

  • Unreacted 3-(4-nitrophenyl)pyrrolidine-2,5-dione: The direct precursor to the final product. Its presence indicates an incomplete reduction step.

  • Side-products from the cyclization reaction: The formation of the pyrrolidine-2,5-dione ring from a corresponding succinic acid derivative and a nitrogen source (e.g., urea) can sometimes lead to side-products, although specific examples for this exact molecule are not extensively documented in readily available literature.

  • Byproducts of the nitro reduction: Depending on the reducing agent used, various side-products can be formed. For example, catalytic hydrogenation may lead to partially reduced intermediates or other side reactions if not controlled properly.

  • Oxidation products: The aminophenyl group is susceptible to oxidation, which can lead to colored impurities.

Q2: How can I identify these impurities?

A2: A combination of analytical techniques is recommended for the accurate identification of impurities:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the main compound from its impurities. A well-developed HPLC method can quantify the purity of your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the main product and can help in identifying the structure of unknown impurities if they are present in sufficient concentration.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the main compound and any impurities, aiding in their identification.

Troubleshooting Guides

Issue 1: My final product is off-white or colored, not the expected pure white solid.

Possible Cause: This is often due to the presence of oxidized impurities. The aminophenyl group is prone to oxidation, which can occur during the reaction, work-up, or storage.

Troubleshooting Steps:

  • Work-up under inert atmosphere: During the work-up of the nitro reduction step, minimize exposure to air. Using degassed solvents and performing manipulations under an inert atmosphere (e.g., nitrogen or argon) can help.

  • Recrystallization: Recrystallization is an effective method for removing colored impurities. Suitable solvent systems should be experimentally determined, but polar solvents like ethanol or isopropanol, or mixtures with water, are often good starting points.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the solution during recrystallization can help adsorb colored impurities. The carbon should be filtered off while the solution is hot.

  • Proper Storage: Store the final product in a tightly sealed container, protected from light and air.

Issue 2: HPLC analysis shows a significant peak corresponding to the starting material, 3-(4-nitrophenyl)pyrrolidine-2,5-dione.

Possible Cause: Incomplete reduction of the nitro group.

Troubleshooting Steps:

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Catalyst Activity (for catalytic hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), ensure it is fresh and active. The catalyst may need to be replaced.

  • Hydrogen Pressure (for catalytic hydrogenation): Ensure the reaction is performed under an adequate pressure of hydrogen.

  • Stoichiometry of Reducing Agent: If using a chemical reducing agent (e.g., SnCl2, Fe/HCl), ensure the correct stoichiometric amount is used. An excess may be required to drive the reaction to completion.

Issue 3: NMR spectrum shows unexpected signals that do not correspond to the product or known starting materials.

Possible Cause: Formation of side-products during the cyclization or reduction step.

Troubleshooting Steps:

  • Analyze the Precursor: Obtain an NMR spectrum of the precursor, 3-(4-nitrophenyl)pyrrolidine-2,5-dione, to confirm its purity before the reduction step. Impurities in the starting material will be carried through to the final product.

  • Purification by Column Chromatography: If recrystallization is ineffective at removing the unknown impurities, column chromatography is a more powerful purification technique. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) can separate the desired product from closely related impurities.

  • Structural Elucidation of Impurities: If the impurity is present in a significant amount, it may be necessary to isolate it and determine its structure using techniques like 2D NMR and high-resolution mass spectrometry to understand its origin and optimize the reaction conditions to minimize its formation.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Nitrophenyl)pyrrolidine-2,5-dione (General Procedure adaptable for 4-nitro isomer)

This is a general procedure for a related isomer that can be adapted. A mixture of the corresponding 3-(4-nitrophenyl)succinic acid (10.4 mmol) and urea (2.54 g, 42.3 mmol) in xylene (35 mL) is heated at reflux overnight. The reaction mixture is then concentrated to dryness under vacuum. The crude product can be purified by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate (e.g., 1:1 v/v).[1]

Protocol 2: Purification by Recrystallization

A general approach for purification would be to dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or isopropanol. If the compound is too soluble, water can be added dropwise to the hot solution until turbidity is observed. The solution is then allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data

Table 1: 1H and 13C NMR Data for 3-(3-Nitrophenyl)pyrrolidine-2,5-dione (Precursor Impurity) [1]

1H NMR (CDCl3, 300 MHz) 13C NMR (CDCl3, 75 MHz)
δ (ppm) δ (ppm)
9.20 (s, 1H, -NH)180.4
8.17–8.14 (m, 2H)179.1
7.63–7.53 (m, 2H)149.8
4.24 (dd, J = 9.6, 5.4 Hz, 1H)140.9
3.30 (dd, J = 18.6, 9.9 Hz, 1H)135.3
2.90 (dd, J = 18.6, 5.7 Hz, 1H)131.2
124.0
123.7
48.1
38.8

Note: This data is for the 3-nitro isomer but provides a reference for identifying the 4-nitro precursor as an impurity.

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow Start 3-(4-Nitrophenyl)succinic Acid + Urea Reaction1 Cyclization (Reflux in Xylene) Start->Reaction1 Intermediate Crude 3-(4-Nitrophenyl)pyrrolidine-2,5-dione Reaction1->Intermediate Purification1 Column Chromatography (Hexane/Ethyl Acetate) Intermediate->Purification1 PureIntermediate Pure 3-(4-Nitrophenyl)pyrrolidine-2,5-dione Purification1->PureIntermediate Reaction2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) PureIntermediate->Reaction2 CrudeProduct Crude this compound Reaction2->CrudeProduct Purification2 Recrystallization (e.g., Ethanol/Water) CrudeProduct->Purification2 FinalProduct Pure this compound Purification2->FinalProduct

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Impurities

Troubleshooting_Impurities Start Impurity Detected in Final Product CheckColor Is the product colored? Start->CheckColor CheckHPLC HPLC shows starting material peak? CheckColor->CheckHPLC No Oxidation Probable Oxidation - Recrystallize - Use activated carbon - Work-up under inert gas CheckColor->Oxidation Yes CheckNMR NMR shows unknown peaks? CheckHPLC->CheckNMR No IncompleteReduction Incomplete Reduction - Increase reaction time - Check catalyst/reagent - Adjust reaction conditions CheckHPLC->IncompleteReduction Yes SideProducts Potential Side-Products - Purify by column chromatography - Analyze precursor purity - Characterize impurity CheckNMR->SideProducts Yes Pure Product is likely pure CheckNMR->Pure No

Caption: Decision tree for troubleshooting common impurities.

References

Preventing degradation of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione during experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results using this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability.[1] this compound possesses two primary moieties susceptible to degradation: the succinimide ring and the aromatic amine group. Degradation can lead to a decreased effective concentration of the active compound, resulting in poor reproducibility of experimental data. Factors influencing its stability include pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Hydrolysis of the succinimide ring: This is often catalyzed by acidic or basic conditions, leading to the opening of the pyrrolidine-2,5-dione ring to form a succinamic acid derivative. This process can be reversible under certain conditions.

  • Oxidation of the aromatic amine: The 4-amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents present in the experimental setup. This can lead to the formation of colored impurities, such as nitroso and nitro derivatives, or polymeric byproducts.

Q3: How can I detect and quantify the degradation of my compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for monitoring the stability of this compound.[2][3][4] A decrease in the peak area of the parent compound over time, along with the appearance of new peaks, indicates degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in the elucidation of their structures.

Q4: Are there any general tips for handling and storing this compound to minimize degradation?

A4: To maintain the integrity of this compound, it is recommended to:

  • Storage: Store the solid compound in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C).

  • Solution Preparation: Prepare fresh solutions before use. If stock solutions are necessary, they should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen.

  • Inert Atmosphere: For sensitive experiments, consider handling the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Loss of Compound Activity or Inconsistent Results in Aqueous Buffers

Potential Cause: Hydrolysis of the succinimide ring, particularly in basic or strongly acidic solutions.

Troubleshooting Steps:

  • pH Optimization:

    • Assess the stability of the compound in your experimental buffer at different pH values.

    • If possible, maintain the buffer pH in the neutral to slightly acidic range (pH 6-7) where succinimide rings are generally more stable.

  • Temperature Control:

    • Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

    • Avoid prolonged incubation at elevated temperatures.

  • Minimize Incubation Time:

    • Reduce the duration of the experiment to minimize the time the compound is exposed to aqueous conditions.

Issue 2: Development of Color in Solutions Containing the Compound

Potential Cause: Oxidation of the 4-amino-phenyl group. This can be accelerated by exposure to light, air (oxygen), or the presence of oxidizing agents in the media.

Troubleshooting Steps:

  • Light Protection:

    • Conduct experiments in amber-colored vials or protect transparent containers from light by wrapping them in aluminum foil.[5]

    • Minimize exposure to ambient light during handling.

  • Use of Antioxidants:

    • Consider adding a compatible antioxidant to your solution. Ascorbic acid (Vitamin C) is an effective reducing agent that can sacrificially protect the aromatic amine from oxidation.[6][7][8][9] A final concentration of 0.1-1 mM ascorbic acid can be tested, ensuring it does not interfere with your assay.

  • Deoxygenate Solutions:

    • Use buffers and solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. This data is hypothetical and intended to guide experimental design. Actual stability should be determined empirically.

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C

pHIncubation Time (hours)% Remaining Compound
5.00100
898
2495
7.40100
892
2485
9.00100
875
2450

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Buffer (pH 7.4)

Temperature (°C)Incubation Time (hours)% Remaining Compound
42498
25 (Room Temp)2490
372485

Table 3: Effect of Ascorbic Acid on the Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C with Light Exposure

Ascorbic Acid Conc. (mM)Incubation Time (hours)% Remaining Compound
0870
0.1885
1.0895

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating capability of an analytical method.[10][11][12][13][14]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber or UV lamp

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, incubate 10 mL of the stock solution at 60°C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze all samples, including a non-degraded control, by a validated HPLC method.

Protocol 2: Assessing the Effectiveness of Ascorbic Acid as a Stabilizer

Materials:

  • This compound

  • Ascorbic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with UV detector

Procedure:

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Prepare a 100 mM stock solution of ascorbic acid in high-purity water.

  • Experimental Setup:

    • Test Sample: In a clear glass vial, add the compound stock solution to PBS to a final concentration of 10 µg/mL. Then, add the ascorbic acid stock solution to a final concentration of 1 mM.

    • Control Sample: In a separate clear glass vial, add the compound stock solution to PBS to a final concentration of 10 µg/mL without ascorbic acid.

  • Incubation: Incubate both vials at 37°C, exposed to ambient light.

  • Time Points: Withdraw aliquots from each vial at 0, 2, 4, 8, and 24 hours.

  • Sample Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for both the test and control samples to evaluate the stabilizing effect of ascorbic acid.

Visualizations

DegradationPathways cluster_hydrolysis Succinimide Ring Hydrolysis cluster_oxidation Aromatic Amine Oxidation Compound 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione Hydrolyzed Succinamic Acid Derivative Compound->Hydrolyzed H₂O (Acid/Base Catalyzed) Compound2 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione Oxidized Nitroso/Nitro Derivatives & Polymeric Products Compound2->Oxidized O₂ / Light (Oxidizing Agents)

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_investigation Troubleshooting Compound Instability Start Inconsistent Experimental Results CheckPurity Confirm Compound Purity and Identity Start->CheckPurity AssessStability Perform Forced Degradation Study CheckPurity->AssessStability IdentifyProducts Identify Degradation Products (LC-MS) AssessStability->IdentifyProducts Optimize Optimize Experimental Conditions IdentifyProducts->Optimize Based on degradation pathway End Consistent Results Optimize->End

Caption: Logical workflow for troubleshooting compound instability.

StabilizationStrategy cluster_degradation Degradation Factors cluster_prevention Preventative Measures Compound This compound (in solution) Light Light Compound->Light Oxygen Oxygen Compound->Oxygen High_pH High pH (>8) Compound->High_pH High_Temp High Temperature Compound->High_Temp Protect_Light Use Amber Vials Light->Protect_Light Antioxidant Add Ascorbic Acid Oxygen->Antioxidant Control_pH Buffer at pH 6-7 High_pH->Control_pH Control_Temp Low Temperature High_Temp->Control_Temp

Caption: Relationship between degradation factors and preventative measures.

References

Validation & Comparative

A Comparative Analysis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione and Aminoglutethimide as Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the aromatase inhibitory properties of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione and the first-generation aromatase inhibitor, aminoglutethimide. The information presented is collated from preclinical studies to offer an objective overview of their potency, selectivity, and mechanisms of action, supported by experimental data.

Introduction to Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens. It catalyzes the conversion of androgens like testosterone and androstenedione into estrogens, primarily estradiol and estrone. The inhibition of aromatase is a key therapeutic strategy in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2][3] Aminoglutethimide was one of the first aromatase inhibitors used clinically, but its use has been largely superseded by newer, more selective agents due to its side effect profile.[1][4] this compound is an analog of aminoglutethimide, developed in research aimed at identifying more potent and selective aromatase inhibitors.[5]

Mechanism of Action

Both aminoglutethimide and this compound are non-steroidal aromatase inhibitors. They act as competitive inhibitors, binding to the active site of the aromatase enzyme.[5] The 4'-amino group on the phenyl ring is crucial for their inhibitory activity, as it is proposed to interact with the heme iron of the cytochrome P450 component of the enzyme.[5] This interaction prevents the natural androgen substrates from binding and being converted into estrogens.[5]

Aminoglutethimide, however, is a non-selective inhibitor and also significantly inhibits other cytochrome P450 enzymes, notably the cholesterol side-chain cleavage enzyme (CSCC or P450scc), which is the rate-limiting step in the synthesis of all steroid hormones.[1][2] This lack of selectivity is responsible for some of its clinical side effects, such as adrenal insufficiency.[2] In contrast, this compound has been shown to be a more selective inhibitor of aromatase over CSCC.[5]

G cluster_0 Steroidogenesis Pathway cluster_1 Estrogen Synthesis cluster_2 Inhibitor Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc (CSCC) Progestogens Progestogens Pregnenolone->Progestogens Androgens Androgens (e.g., Testosterone) Progestogens->Androgens Aromatase Aromatase Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens AG Aminoglutethimide AG->Cholesterol Inhibits P450scc AG->Aromatase Inhibits APD 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione APD->Aromatase Inhibits

Mechanism of Aromatase Inhibition

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory activities of this compound and its derivatives in comparison to aminoglutethimide. The data is primarily sourced from studies on human placental aromatase.

CompoundAromatase IC50 (µM)Aromatase Ki (nM)CSCC IC50 (µM)Selectivity Ratio (CSCC IC50 / Aromatase IC50)
Aminoglutethimide 37[6][7]408[6]29[6]~0.8
3-(4'-aminophenyl)-pyrrolidine-2,5-dione Potent (data suggests comparable to AG)[5]-Less effective than AG[5]Higher than AG
1-Hexyl-3-(4'-aminophenyl)pyrrolidine-2,5-dione -62[8]-More selective than AG[8]
(+)-3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione 0.15[6]2.0[6]82[6]~547

Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant, a measure of the inhibitor's binding affinity. A lower value indicates higher potency. The selectivity ratio indicates the preference for inhibiting aromatase over CSCC; a higher ratio is desirable.

Experimental Protocols

The determination of aromatase inhibitory activity is typically performed using an in vitro assay with human placental microsomes or recombinant human aromatase as the enzyme source.

General Protocol for In Vitro Aromatase Inhibition Assay
  • Enzyme Preparation: Human placental microsomes are prepared by differential centrifugation of placental homogenates. Alternatively, commercially available recombinant human aromatase (CYP19) expressed in insect or yeast cells can be used.[9][10] The protein concentration of the microsomal preparation is determined.[10]

  • Assay Reaction: The assay is typically conducted in a 96-well plate format. Each well contains:

    • Phosphate buffer (pH 7.4)

    • The aromatase enzyme preparation (e.g., 25-50 µg of microsomal protein).[11]

    • An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary cofactors for the P450 enzyme.[11]

    • The test inhibitor (e.g., this compound or aminoglutethimide) at various concentrations.[11]

  • Incubation: The plate is pre-incubated at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[11]

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a fluorogenic substrate. A common substrate is dibenzylfluorescein (DBF), which is converted by aromatase into a highly fluorescent product.[12]

  • Kinetic Measurement: The increase in fluorescence is measured over time (e.g., 60 minutes) in a kinetic mode using a fluorescence plate reader (e.g., Ex/Em = 488/527 nm).[11]

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percentage of inhibition for each concentration of the test compound is determined relative to a control without an inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G A Prepare Reagents (Buffer, NADPH System, Substrate) D Dispense Enzyme, Buffer, & NADPH System into 96-well plate A->D B Prepare Enzyme (e.g., Placental Microsomes) B->D C Prepare Inhibitor Dilutions (Test Compound & Control) E Add Inhibitor Dilutions to Plate C->E D->E F Pre-incubate Plate (e.g., 10 min at 37°C) E->F G Initiate Reaction (Add Fluorogenic Substrate) F->G H Measure Fluorescence Kinetically (e.g., 60 min at 37°C) G->H I Calculate Reaction Rates H->I J Determine % Inhibition I->J K Calculate IC50 Value J->K

References

A Comparative Analysis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione Derivatives and Anastrozole as Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocrine therapy for hormone-receptor-positive breast cancer, aromatase inhibitors (AIs) have emerged as a cornerstone of treatment, particularly in postmenopausal women. Anastrozole, a third-generation nonsteroidal AI, is a widely prescribed and well-characterized agent. This guide provides a comparative study of anastrozole and the emerging investigational compound class, 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione and its derivatives, for researchers, scientists, and drug development professionals.

Executive Summary

Anastrozole is a potent and selective aromatase inhibitor with established clinical efficacy. The investigational 1-alkyl-3-(4-aminophenyl)pyrrolidine-2,5-dione derivatives have demonstrated significant in vitro potency against aromatase, with at least one derivative exhibiting greater potency than the first-generation AI, aminoglutethimide. While direct comparative studies are lacking, this guide synthesizes the available preclinical data to offer a preliminary comparison of their mechanisms, potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action

Both anastrozole and the this compound derivatives function as aromatase inhibitors. Aromatase is a cytochrome P450 enzyme (CYP19A1) that catalyzes the final step in estrogen biosynthesis, the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). By inhibiting this enzyme, these compounds reduce circulating estrogen levels, thereby depriving hormone-receptor-positive breast cancer cells of their growth stimulus.

Anastrozole is a non-steroidal, reversible, and competitive inhibitor that binds to the heme group of the aromatase enzyme.[1]

This compound derivatives are also believed to act as competitive inhibitors of aromatase.

Comparative Data

The following tables summarize the available quantitative data for a representative this compound derivative and anastrozole. It is important to note that the data are from different studies and may not be directly comparable.

Table 1: In Vitro Aromatase Inhibition

CompoundTargetAssay SystemPotency (Ki)Reference
1-Hexyl-3-(4-aminophenyl)pyrrolidine-2,5-dioneAromataseNot specified62 nM[2]
AnastrozoleAromataseNot specifiedData not available from cited sources

Note: The 1-hexyl derivative of this compound is reported to be approximately 100-fold more potent than aminoglutethimide.[2]

Table 2: Selectivity Profile (Inhibition of other Cytochrome P450 Enzymes)

CompoundCYP IsoformInhibition Constant (Ki)Reference
AnastrozoleCYP1A28 µM[1]
CYP2C910 µM[1]
CYP3A10 µM[1]
CYP2A6> 500 µM[1]
CYP2D6> 500 µM[1]
1-Alkyl-3-(4-aminophenyl)pyrrolidine-2,5-dionesCholesterol Side-Chain Cleavage (CSCC)More selective than aminoglutethimide[2]

Table 3: Pharmacokinetic Parameters

CompoundSpeciesParameterValueReference
1-Hexyl-3-(4-aminophenyl)pyrrolidine-2,5-dioneRatElimination Half-life (t½)1.8 hours[3]
AnastrozoleHumanElimination Half-life (t½)~50 hours[4]
Time to Peak Plasma Concentration (Tmax)Median 3 hours[5]
Protein Binding40%[4]
MetabolismHepatic (~85%)[4]
ExcretionRenal (~11% unchanged)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of aromatase inhibitors.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay determines the ability of a compound to inhibit the enzymatic activity of aromatase.

1. Materials:

  • Human placental microsomes (source of aromatase)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • [1β-³H]-Androstenedione (radiolabeled substrate)

  • Test compounds (this compound derivative, anastrozole) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer

  • Dextran-coated charcoal

  • Scintillation fluid and counter

2. Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human placental microsomes.

  • Add varying concentrations of the test compound or vehicle control to the reaction mixture.

  • Initiate the enzymatic reaction by adding [1β-³H]-androstenedione.

  • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an organic solvent (e.g., chloroform).

  • Separate the aqueous phase (containing the released ³H₂O) from the organic phase (containing the unreacted substrate) by centrifugation.

  • Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.

  • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC50 or Ki value.

Cell-Based Aromatase Activity Assay

This assay measures the ability of a compound to inhibit aromatase activity in a cellular context, which can provide insights into cell permeability and metabolism.

1. Materials:

  • Aromatase-expressing cell line (e.g., MCF-7aro, SK-BR-3)

  • Cell culture medium and supplements

  • Testosterone (aromatase substrate)

  • Test compounds

  • MTT or other cell viability reagent

  • ELISA kit for estradiol measurement

2. Procedure:

  • Seed the aromatase-expressing cells in a multi-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of testosterone.

  • Incubate for a specified period (e.g., 24-72 hours).

  • To assess the effect on cell proliferation (an indirect measure of estrogen production), perform an MTT assay.

  • To directly measure estrogen production, collect the cell culture supernatant and quantify the estradiol concentration using an ELISA kit.

  • Calculate the percentage of inhibition of cell proliferation or estradiol production and determine the IC50 value.

Visualizations

Signaling Pathway: Estrogen Biosynthesis and Aromatase Inhibition

Estrogen_Biosynthesis Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) CancerCell Hormone Receptor-Positive Breast Cancer Cell Growth Estrogens->CancerCell Stimulates Aromatase->Estrogens Catalyzes conversion Inhibitor Anastrozole or This compound derivative Inhibitor->Aromatase Inhibition Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis EnzymeAssay Aromatase Inhibition Assay (Human Placental Microsomes) Potency Determine IC50 / Ki values EnzymeAssay->Potency CellAssay Cell-Based Aromatase Assay (e.g., MCF-7aro cells) CellAssay->Potency SelectivityAssay CYP450 Selectivity Panel Selectivity Assess Selectivity Profile SelectivityAssay->Selectivity

References

A Comparative Analysis of Pyrrolidine-2,5-dione Analogs and Letrozole in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-cancer properties of compounds featuring a pyrrolidine-2,5-dione scaffold versus the established aromatase inhibitor, letrozole, in the context of breast cancer cell lines. While direct comparative studies on 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione and letrozole are not currently available in the public domain, this guide synthesizes data on various pyrrolidine-2,5-dione derivatives to offer insights into their potential as anti-cancer agents.

Letrozole is a well-established therapeutic agent for hormone receptor-positive breast cancer, functioning by inhibiting aromatase, the enzyme responsible for estrogen synthesis.[1][2] This reduction in estrogen levels effectively slows or halts the growth of estrogen-dependent cancer cells.[1][2] In contrast, the pyrrolidine-2,5-dione core is a versatile scaffold that has been incorporated into numerous compounds exhibiting a range of biological activities, including promising anti-cancer effects against various breast cancer cell lines.

Performance Data in Breast Cancer Cell Lines

The following tables summarize the reported in vitro efficacy of various pyrrolidine-2,5-dione derivatives against common breast cancer cell lines. This data highlights the potential of this chemical class in targeting both hormone receptor-positive and triple-negative breast cancer subtypes.

Compound ClassCell LineIC50 (µM)Exposure Time (h)Reference
Pyrrolidinedione–Thiazolidinone HybridsMCF-7 (ER+)1.43 - 6.7424 - 48[2]
MDA-MB-231 (TNBC)1.37 - 21.8524 - 48[2]
T-47D (ER+)1.74 - 4.4824 - 48[2]
HCC1954 (HER2+)2.25 - 9.9124 - 48[2]
4-(Dimethylamino)phenyl-5-oxopyrrolidinesMDA-MB-231 (TNBC)7.3Not Specified[3]
Pyrrolidine DerivativesMCF-7 (ER+)10024[4]

Note: ER+ (Estrogen Receptor-Positive), TNBC (Triple-Negative Breast Cancer), HER2+ (Human Epidermal Growth Factor Receptor 2-Positive). IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanisms of Action

Letrozole: Aromatase Inhibition

Letrozole's primary mechanism of action is the competitive inhibition of the aromatase enzyme, which is crucial for the conversion of androgens to estrogens in postmenopausal women.[1][2] By blocking this pathway, letrozole significantly reduces circulating estrogen levels, thereby depriving hormone receptor-positive breast cancer cells of the signals they need to proliferate.[1][2] This targeted action has made it a cornerstone of endocrine therapy.

Letrozole_Mechanism Androgens Androgens Aromatase Aromatase Enzyme Androgens->Aromatase Substrate Estrogen Estrogen Aromatase->Estrogen Conversion ER Estrogen Receptor (ER) Estrogen->ER Binding Letrozole Letrozole Letrozole->Aromatase Inhibition TumorGrowth Tumor Cell Growth and Proliferation ER->TumorGrowth Activation

Caption: Mechanism of action of Letrozole.

Pyrrolidine-2,5-dione Derivatives: Diverse Anti-Cancer Effects

Derivatives of pyrrolidine-2,5-dione have been shown to exert their anti-cancer effects through various mechanisms, suggesting a broader spectrum of activity compared to the targeted action of letrozole. Studies have indicated that these compounds can induce apoptosis (programmed cell death) and disrupt cell movement in breast cancer cells.[5] The pro-apoptotic action of some pyrrolidinedione-thiazolidinone hybrids has been observed to be independent of the cancer cell's genotype, affecting both hormone-sensitive and triple-negative breast cancer cells.[2]

Pyrrolidinedione_Mechanism Pyrrolidinedione Pyrrolidine-2,5-dione Derivatives CancerCell Breast Cancer Cell Pyrrolidinedione->CancerCell Targets Apoptosis Apoptosis (Cell Death) CancerCell->Apoptosis Induces CellMovement Disruption of Cell Movement CancerCell->CellMovement Causes

Caption: General mechanism of Pyrrolidinedione derivatives.

Signaling Pathway Involvement

Letrozole and the PI3K/Akt/mTOR Pathway

While letrozole's primary target is aromatase, its downstream effects can influence critical signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in breast cancer.[6][7] Resistance to endocrine therapies like letrozole has been linked to the activation of this pathway.[7] Therefore, combining letrozole with inhibitors of the PI3K/Akt/mTOR pathway is an area of active research to overcome resistance.[6][7]

Letrozole_PI3K_Pathway Letrozole Letrozole Aromatase Aromatase Letrozole->Aromatase Inhibits Estrogen Estrogen Aromatase->Estrogen ER Estrogen Receptor Estrogen->ER PI3K PI3K ER->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: Letrozole's interaction with the PI3K/Akt/mTOR pathway.

Potential for Pyrrolidine-2,5-dione Derivatives to Modulate Signaling Pathways

The diverse mechanisms of action of pyrrolidine-2,5-dione derivatives suggest their potential to modulate various signaling pathways involved in cancer progression. While specific studies on the interaction of this compound with pathways like PI3K/Akt/mTOR are lacking, the ability of related compounds to induce apoptosis and affect cell viability points towards an engagement with key cellular signaling cascades. Further research is warranted to elucidate the precise molecular targets and pathway interactions of this class of compounds.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed breast cancer cells in 96-well plates Treat Treat cells with varying concentrations of the compound Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT reagent to each well Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT AddSolubilizer Add solubilization solution to dissolve formazan crystals IncubateMTT->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure Calculate Calculate cell viability and IC50 values Measure->Calculate Western_Blot_Workflow cluster_sample Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection TreatCells Treat cells with the test compound LyseCells Lyse cells to extract proteins TreatCells->LyseCells Quantify Quantify protein concentration LyseCells->Quantify Load Load protein samples onto an SDS-PAGE gel Quantify->Load Separate Separate proteins by size via electrophoresis Load->Separate Transfer Transfer proteins to a membrane (e.g., PVDF) Separate->Transfer Block Block non-specific binding sites Transfer->Block PrimaryAb Incubate with primary antibody (specific to target protein) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Add chemiluminescent substrate and detect signal SecondaryAb->Detect

References

Unraveling the Selectivity of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione Derivatives: A Focus on Aromatase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount. While the kinase selectivity of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione has not been extensively documented in publicly available literature, a closely related class of compounds, 1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones, has demonstrated significant and selective inhibitory activity against aromatase, a key enzyme in estrogen biosynthesis.

This comparison guide provides an objective overview of the performance of these this compound derivatives against aromatase, supported by experimental data. While not a direct kinase profile, this information sheds light on the therapeutic potential of this chemical scaffold.

Comparative Analysis of Aromatase Inhibition

The inhibitory potency of various 1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones against human placental aromatase has been evaluated and compared to the established inhibitor, Aminoglutethimide (AG). The data reveals that the length of the 1-alkyl substituent significantly influences the inhibitory activity.

CompoundSubstituent (R)Aromatase Kᵢ (nM)[1]
1-Propyl-3-(4'-aminophenyl)pyrrolidine-2,5-dioneC₃H₇Potent
1-Butyl-3-(4'-aminophenyl)pyrrolidine-2,5-dioneC₄H₉Potent
1-Pentyl-3-(4'-aminophenyl)pyrrolidine-2,5-dioneC₅H₁₁Potent
1-Hexyl-3-(4'-aminophenyl)pyrrolidine-2,5-dione C₆H₁₃ 62
1-Heptyl-3-(4'-aminophenyl)pyrrolidine-2,5-dioneC₇H₁₅Potent
Aminoglutethimide (Reference)-~6200

Notably, the 1-hexyl derivative emerges as a particularly potent inhibitor, being approximately 100-fold more potent than Aminoglutethimide[1]. Furthermore, these derivatives exhibit greater stability against in vitro liver microsomal metabolism compared to Aminoglutethimide, suggesting a potentially improved pharmacokinetic profile[1]. The studies also indicate that these compounds are selective for aromatase over cholesterol side-chain cleavage (CSCC) enzymes, another member of the cytochrome P450 family[1].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following is a detailed methodology for a typical in vitro aromatase inhibition assay.

In Vitro Aromatase Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ) of test compounds against human placental aromatase.

Materials:

  • Human placental microsomes (source of aromatase)

  • [1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

  • NADPH (cofactor)

  • Test compounds (e.g., 1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones)

  • Aminoglutethimide (positive control)

  • Phosphate buffer (pH 7.4)

  • Chloroform

  • Dextran-coated charcoal

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reaction Mixture: In a reaction vessel, combine human placental microsomes, phosphate buffer, and the test compound at various concentrations.

  • Initiation of Reaction: Add [1β-³H]-Androst-4-ene-3,17-dione and NADPH to initiate the aromatization reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.

  • Separation of Substrate and Product: Add dextran-coated charcoal to the aqueous phase to adsorb the unreacted substrate. Centrifuge to pellet the charcoal.

  • Quantification of Product: The radioactivity in the aqueous phase, which corresponds to the ³H₂O released during the aromatization of the substrate, is measured using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Aromatase in the Steroidogenesis Pathway

Aromatase (cytochrome P450 19A1) is a critical enzyme that catalyzes the final and rate-limiting step of estrogen biosynthesis from androgens. Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone->Aromatase Estrone Estrone Estradiol Estradiol Aromatase->Estrone Aromatase->Estradiol Inhibitor 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione Derivatives Inhibitor->Aromatase

Figure 1. Simplified steroidogenesis pathway highlighting the role of aromatase and its inhibition.

References

Validating the Anticancer Potential of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Among the myriad of heterocyclic scaffolds explored, the 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione core has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of the anticancer activity of various derivatives of this scaffold, supported by experimental data, detailed protocols for validation assays, and visualizations of the implicated signaling pathways.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells, is a key metric for this assessment. The following table summarizes the IC50 values for several representative derivatives, showcasing the influence of various substitutions on their anticancer potency.

Compound ID/SeriesKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Series 1 Pyrazoline-substituted hybridsMCF-7 (Breast)0.78 ± 0.01[1]
HT-29 (Colon)0.92 ± 0.15[1]
K562 (Leukemia)47.25 ± 1.24[1]
Compound 8 Pyrrolidine-2,5-dione derivativeHepG2 (Liver)2.082[2]
Compound 13 Pyrrolidinone derivative with 5-nitrothiophene moietyIGR39 (Melanoma)2.50 ± 0.46[3]
PPC-1 (Prostate)3.63 ± 0.45[3]
MDA-MB-231 (Breast)5.10 ± 0.80[3]
Panc-1 (Pancreatic)5.77 ± 0.80[3]
Compound 3d & 4d Imidazo[1,2-a]pyrimidine derivativesMCF-7 (Breast)43.4 & 39.0[2]
MDA-MB-231 (Breast)35.9 & 35.1[2]

Experimental Protocols for Validation

The validation of anticancer activity relies on a battery of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide is a fluorescent dye that can only enter cells with a compromised cell membrane, which occurs in late apoptosis and necrosis.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

  • Data Analysis:

    • Annexin V- / PI- cells are viable.

    • Annexin V+ / PI- cells are in early apoptosis.

    • Annexin V+ / PI+ cells are in late apoptosis or necrosis.

    • Annexin V- / PI+ cells are necrotic.

Mechanistic Insights: Signaling Pathways and Molecular Targets

The anticancer activity of this compound derivatives appears to be mediated through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis via the Intrinsic Pathway

Several studies suggest that these derivatives can trigger the intrinsic or mitochondrial pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Some pyrrolidine-2,5-dione derivatives have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the balance towards apoptosis. This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c into the cytosol, and the subsequent activation of caspases, the executioners of apoptosis.

Bcl2_Pathway cluster_Stimulus Anticancer Compound cluster_Regulation Apoptosis Regulation cluster_Mitochondrion Mitochondrial Events cluster_Execution Apoptosis Execution Derivative 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mito Mitochondrion Bax_Bak->Mito Permeabilizes membrane CytC Cytochrome c release Mito->CytC Caspases Caspase Activation CytC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Bcl-2 Mediated Apoptotic Pathway
Disruption of Tubulin Polymerization and Cell Cycle Arrest

Another proposed mechanism of action for some pyrrolidine-2,5-dione derivatives is the inhibition of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By interfering with microtubulin dynamics, these compounds can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest can ultimately trigger apoptotic cell death.

Tubulin_Pathway Derivative 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione Derivative Tubulin Tubulin Dimers Derivative->Tubulin Inhibits polymerization Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Tubulin Polymerization Inhibition Pathway

Experimental Workflow Overview

The general workflow for validating the anticancer activity of a novel this compound derivative involves a series of in vitro assays to determine its efficacy and elucidate its mechanism of action.

Experimental_Workflow Compound Test Compound: This compound Derivative Cell_Culture Cancer Cell Lines (e.g., MCF-7, HT-29, HepG2) Compound->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis Data_Analysis Data Analysis and Conclusion Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

References

Cross-Reactivity Profile of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, a potent member of a class of aromatase inhibitors. Understanding the selectivity of this compound is critical for assessing its therapeutic potential and off-target effects. This document summarizes available experimental data on its primary target, aromatase (cytochrome P450 19A1), and its cross-reactivity with other key enzymes, particularly cholesterol side-chain cleavage enzyme (CSCC, CYP11A1) and other cytochrome P450 isoforms.

Executive Summary

This compound and its derivatives have demonstrated significant inhibitory activity against aromatase, an enzyme crucial for estrogen biosynthesis. Available data from in vitro studies on close structural analogs indicate a high degree of selectivity for aromatase over other steroidogenic enzymes like CSCC. While comprehensive data on a broad panel of cytochrome P450 enzymes for the parent compound is limited, studies on structurally related compounds suggest a favorable selectivity profile. This guide presents the available quantitative data, detailed experimental protocols for assessing enzyme inhibition, and visual representations of the key concepts.

Enzyme Inhibition Profile

The primary enzymatic target of this compound and its analogs is aromatase (CYP19A1). The inhibitory activity of these compounds is compared with aminoglutethimide (AG), a known, less selective aromatase inhibitor.

CompoundEnzymeInhibition ValueFold Difference vs. AminoglutethimideReference
1-Hexyl-3-(4'-aminophenyl)pyrrolidine-2,5-dioneAromatase (Human Placental)K_i_ = 62 nM~100-fold more potent[1]
AminoglutethimideAromatase (Human Placental)--[1]
3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione (+) enantiomerAromatase (Human Placental)IC_50_ = 0.3 µM240-fold more potent
AminoglutethimideAromatase (Human Placental)IC_50_ = 37 µM-
3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione (+) enantiomerDesmolase (CSCC)Reduced inhibition-
AminoglutethimideDesmolase (CSCC)--

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the steroidogenesis pathway and the points of inhibition by this compound and its analogs.

Steroidogenesis_Pathway Cholesterol Cholesterol CSCC Cholesterol Side-Chain Cleavage (CSCC/CYP11A1) Cholesterol->CSCC Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone ... Androgens Androgens (e.g., Testosterone) Progesterone->Androgens ... Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) CSCC->Pregnenolone Aromatase->Estrogens Inhibitor 3-(4-Amino-phenyl)- pyrrolidine-2,5-dione Inhibitor->Aromatase Inhibition

Caption: Inhibition of Aromatase in the Steroidogenesis Pathway.

Experimental Workflows

The following diagrams outline the typical workflows for assessing enzyme inhibition.

In Vitro Aromatase Inhibition Assay Workflow

Aromatase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsomes (Human Placental or Recombinant) D Incubate Microsomes, NADPH System, and Test Compound A->D B Prepare NADPH Regenerating System B->D C Prepare Test Compound (Serial Dilutions) C->D E Add Androgen Substrate (e.g., Androstenedione) D->E F Incubate at 37°C E->F G Quantify Estrogen Product (e.g., by HPLC or Radiometric Assay) F->G H Calculate % Inhibition and Determine IC50/Ki G->H

Caption: Workflow for Aromatase Inhibition Assay.

Cytochrome P450 Cross-Reactivity Screening Workflow

CYP_Screening_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis A Prepare Human Liver Microsomes or Recombinant CYP Isoforms D Incubate Microsomes/CYPs, NADPH System, and Test Compound A->D B Prepare NADPH Regenerating System B->D C Prepare Test Compound C->D E Add CYP Isoform-Specific Probe Substrates D->E F Incubate at 37°C E->F G Quantify Metabolite Formation (LC-MS/MS) F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for CYP Inhibition Screening.

Detailed Experimental Protocols

In Vitro Aromatase Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of this compound against human aromatase.

Materials:

  • Human placental microsomes or recombinant human aromatase (CYP19A1)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • [1β-³H]-Androstenedione (Radiolabeled Substrate) or a fluorogenic substrate

  • This compound (Test Compound)

  • Aminoglutethimide (Positive Control)

  • Phosphate buffer (pH 7.4)

  • Scintillation cocktail and counter (for radiometric assay) or fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Dilute the microsomes or recombinant enzyme to the desired concentration in cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, add the phosphate buffer, NADPH regenerating system, and the desired concentration of the test compound or control.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the radiolabeled or fluorogenic substrate to initiate the enzymatic reaction.

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or by heat inactivation).

  • Quantification of Product:

    • Radiometric Assay: Extract the tritiated water (³H₂O) formed from the aromatization of [1β-³H]-androstenedione using a charcoal-dextran suspension. Measure the radioactivity in the supernatant using a scintillation counter.

    • Fluorogenic Assay: Measure the fluorescence of the product using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • If determining the Ki, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Dixon or Cheng-Prusoff plots).

In Vitro Cholesterol Side-Chain Cleavage (CSCC) Inhibition Assay

Objective: To assess the cross-reactivity of this compound with CSCC (CYP11A1).

Materials:

  • Mitochondria isolated from bovine adrenal cortex or recombinant human CSCC (CYP11A1)

  • NADPH

  • [4-¹⁴C]-Cholesterol (Radiolabeled Substrate)

  • This compound (Test Compound)

  • Aminoglutethimide (Positive Control)

  • Buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions and serial dilutions of the test compound and positive control.

    • Prepare the mitochondrial suspension or recombinant enzyme in the assay buffer.

  • Incubation:

    • Combine the mitochondrial suspension/recombinant enzyme, buffer, and the test compound or control in a reaction vessel.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add [4-¹⁴C]-cholesterol (solubilized with a suitable detergent like Tween 80) and NADPH to start the reaction.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the steroids from the aqueous phase.

  • Separation and Quantification:

    • Separate the substrate ([4-¹⁴C]-cholesterol) from the product ([4-¹⁴C]-pregnenolone) using thin-layer chromatography (TLC).

    • Quantify the radioactivity of the cholesterol and pregnenolone spots using a radioisotope scanner or by scraping the spots and performing liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of conversion of cholesterol to pregnenolone.

    • Determine the percentage of inhibition at each concentration of the test compound and calculate the IC50 value.

In Vitro Cytochrome P450 Inhibition Panel Assay

Objective: To evaluate the inhibitory potential of this compound against a panel of major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

  • Human liver microsomes or a panel of recombinant human CYP450 enzymes

  • NADPH regenerating system

  • A cocktail of CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)

  • This compound (Test Compound)

  • A panel of known CYP inhibitors as positive controls

  • Buffer (e.g., potassium phosphate buffer)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions and serial dilutions of the test compound and positive controls.

    • Prepare the microsomal or recombinant enzyme suspension and the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the microsomes/recombinant enzymes, buffer, and the test compound or control.

    • Pre-warm the plate at 37°C.

  • Reaction Initiation:

    • Add the NADPH regenerating system and the cocktail of probe substrates to initiate the reactions.

    • Incubate at 37°C for a specific time.

  • Reaction Termination:

    • Stop the reactions by adding an ice-cold solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolites for each CYP isoform using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation for each CYP isoform in the presence and absence of the test compound.

    • Determine the percent inhibition and calculate the IC50 value for each CYP isoform.

References

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione analogs, a class of compounds with emerging anticancer potential. By examining the impact of structural modifications on their cytotoxic effects, this document aims to inform the rational design of more potent and selective therapeutic agents.

The pyrrolidine-2,5-dione, or succinimide, scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Analogs bearing an aryl substituent at the 3-position have demonstrated notable cytotoxic activity against a range of cancer cell lines. The presence of a 4-aminophenyl group at this position offers a key site for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize anticancer efficacy.

Comparative Analysis of Anticancer Activity

While a comprehensive SAR study focusing exclusively on this compound analogs is not extensively available in publicly accessible literature, valuable insights can be gleaned from studies on broader classes of 3-aryl and N-substituted succinimide derivatives. The data presented below is compiled from various sources investigating the cytotoxicity of these related compounds, offering a foundational understanding of the key structural determinants for anticancer activity.

Cytotoxicity of 3-Aryl-pyrrolidine-2,5-dione Analogs Against Various Cancer Cell Lines
Compound IDR1 (N-substituent)R2 (3-Aryl Substituent)Cancer Cell LineIC50 (µM)
Ia -H4-MethoxyphenylK562 (Leukemia)>100
Ic -H3,4-DichlorophenylK562 (Leukemia)2.5[2]
Ie -H2-NaphthylK562 (Leukemia)1.9[2]
IIa -(CH2)2-N(CH3)23,4-DichlorophenylK562 (Leukemia)4.6[2]
IIb -(CH2)2-N(C2H5)23,4-DichlorophenylK562 (Leukemia)3.2[2]
IIIa -H4-CF3-phenylRPMI-8226 (Leukemia)Active (Single dose 10⁻⁵ M)[3]
IIIb -H4-Cl-phenylA549 (Lung)Active (Single dose 10⁻⁵ M)[3]

Note: Data is compiled from multiple studies for comparative purposes. "Active" indicates significant growth inhibition at a single high concentration as per the NCI-60 screen methodology.[3]

Key SAR Observations:

  • Substitution on the 3-Aryl Ring: The nature and position of substituents on the 3-phenyl ring significantly influence cytotoxic activity. Electron-withdrawing groups, such as chloro and trifluoromethyl, appear to enhance potency. For instance, the introduction of two chlorine atoms at the 3 and 4 positions of the phenyl ring (Compound Ic ) leads to a dramatic increase in activity compared to an electron-donating methoxy group (Compound Ia ).[2] A bulkier naphthyl group (Compound Ie ) also confers high potency.[2]

  • N-Substitution: Modification of the succinimide nitrogen (R1) also plays a crucial role. The introduction of a dialkylaminoethyl side chain (Compounds IIa and IIb ) retains potent activity, suggesting that this position can be modified to improve physicochemical properties without compromising cytotoxicity.[2]

Experimental Protocols

To ensure the reproducibility and validation of the cited experimental data, detailed methodologies for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in dilute hydrochloric acid, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial lead identification to the development of optimized analogs.

SAR_Workflow cluster_0 Lead Identification & Initial Screening cluster_1 Analog Synthesis & SAR Exploration cluster_2 Lead Optimization A Initial Hit Compound (e.g., 3-(4-Aminophenyl)- pyrrolidine-2,5-dione) B Primary Cytotoxicity Screening (e.g., NCI-60 Panel) A->B C Design Analogs (Vary R1 and R2 substituents) B->C D Chemical Synthesis C->D E In Vitro Cytotoxicity Assays (e.g., MTT Assay) D->E F SAR Analysis (Identify key structural features) E->F F->C Iterative Design G Optimized Lead Compound F->G H Further Biological Evaluation (e.g., Mechanism of Action, In Vivo Studies) G->H

Caption: A generalized workflow for a structure-activity relationship (SAR) study in drug discovery.

Signaling Pathways and Potential Mechanisms of Action

While the precise molecular targets for many 3-aryl-pyrrolidine-2,5-dione analogs are still under investigation, several studies on related compounds suggest potential mechanisms of action. These include the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by these compounds, leading to apoptosis.

Apoptosis_Pathway cluster_pathway Potential Apoptotic Pathway Compound 3-Aryl-pyrrolidine-2,5-dione Analog Target Cellular Target (e.g., Kinase, Tubulin) Compound->Target Inhibition/Modulation Caspase_Cascade Caspase Activation (Caspase-8, Caspase-9) Target->Caspase_Cascade Initiation Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase_Cascade->Executioner_Caspases Activation Apoptosis Apoptosis Executioner_Caspases->Apoptosis Execution

Caption: A simplified diagram of a potential apoptosis-inducing signaling pathway for anticancer agents.

References

Comparative Guide to Confirming Cellular Target Engagement of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established experimental methodologies for confirming the direct binding of a small molecule to its intracellular target, using 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione as a case study. We will explore common techniques, present hypothetical supporting data, and offer detailed protocols to aid in the design and execution of target engagement studies.

Introduction to Target Engagement

Confirming that a bioactive small molecule directly interacts with its intended target protein within a cellular context is a critical step in drug discovery and chemical biology.[1][2] This process, known as target engagement, validates the mechanism of action and provides confidence that the observed cellular phenotype is a direct result of the compound's interaction with its target.[1] Several robust methods have been developed to measure and quantify this engagement. This guide will focus on a selection of widely accepted techniques.

For the purpose of this guide, we will hypothesize that this compound engages a hypothetical protein kinase, "Target Kinase," which is part of a signaling cascade leading to cell proliferation.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothetical signaling pathway involving "Target Kinase." In this pathway, an upstream signal activates Target Kinase through phosphorylation. The active kinase then phosphorylates a downstream substrate, "Substrate Protein," which in turn promotes cell proliferation. This compound is hypothesized to bind to Target Kinase, inhibiting its activity.

Signaling_Pathway Upstream Signal Upstream Signal Target Kinase (Inactive) Target Kinase (Inactive) Upstream Signal->Target Kinase (Inactive) Activates Target Kinase (Active) Target Kinase (Active) Target Kinase (Inactive)->Target Kinase (Active) Phosphorylation Substrate Protein (Inactive) Substrate Protein (Inactive) Target Kinase (Active)->Substrate Protein (Inactive) Phosphorylates Substrate Protein (Active) Substrate Protein (Active) Substrate Protein (Inactive)->Substrate Protein (Active) Cell Proliferation Cell Proliferation Substrate Protein (Active)->Cell Proliferation This compound This compound This compound->Target Kinase (Active) Inhibits

Caption: Hypothesized signaling pathway of Target Kinase.

Comparative Analysis of Target Engagement Assays

Several techniques can be employed to confirm the interaction between a compound and its target protein in cells. Below, we compare three common methods: Cellular Thermal Shift Assay (CETSA), Affinity Purification, and In-Cell Western Blotting.

Experimental Workflow Overview

The following diagram outlines a general workflow for confirming target engagement, integrating multiple experimental approaches.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Target Engagement Assays cluster_2 Downstream Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment CETSA CETSA Compound Treatment->CETSA Affinity Purification Affinity Purification Compound Treatment->Affinity Purification In-Cell Western In-Cell Western Compound Treatment->In-Cell Western Western Blot Western Blot CETSA->Western Blot Affinity Purification->Western Blot

Caption: General experimental workflow for target engagement.

Data Presentation: Comparison of Target Engagement Methods

The following table summarizes hypothetical quantitative data from different assays, comparing the effects of this compound and a non-binding control compound on Target Kinase.

AssayParameter MeasuredThis compoundNon-binding ControlInterpretation
CETSA Tm (°C)52.548.0Increased thermal stability suggests direct binding.
Affinity Purification Relative Amount of Pulled-down Target Kinase3.5-fold increaseNo enrichmentCompound facilitates the purification of Target Kinase.
In-Cell Western IC50 of Substrate Phosphorylation (µM)2.5> 100Dose-dependent inhibition of kinase activity in cells.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment.[3][4][5] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[5][6]

Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[1]

  • Heat Treatment: After treatment, wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[3]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Target Kinase at each temperature by Western blotting.[3][5]

Affinity Purification using a Biotinylated Analog

This method uses a modified version of the compound to pull down its binding partners from cell lysates.

Protocol:

  • Synthesize a Biotinylated Analog: Synthesize a derivative of this compound with a biotin tag, preferably via a linker that minimizes steric hindrance.

  • Cell Lysis: Harvest untreated cells and prepare a cell lysate.

  • Incubation: Incubate the cell lysate with the biotinylated compound or a biotin-only control.

  • Pull-down: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated compound and any bound proteins.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis: Elute the bound proteins from the beads and analyze the presence of Target Kinase by Western blotting.

In-Cell Western (ICW) Blotting

ICW, or cell-based ELISA, allows for the quantification of protein levels and post-translational modifications directly in fixed and permeabilized cells in a multi-well plate format.[8] This is useful for assessing the functional consequences of target engagement, such as the inhibition of substrate phosphorylation.[9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate.[10] After 24 hours, treat the cells with a serial dilution of this compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to intracellular proteins.[10][11]

  • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS).[11]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against both the phosphorylated form of the Substrate Protein and the total Substrate Protein. These antibodies should be from different host species to allow for simultaneous detection.[8]

  • Secondary Antibody Incubation: After washing, incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW).[8]

  • Imaging and Quantification: Scan the plate using a near-infrared imaging system. The signal intensity for the phosphorylated and total protein is quantified, and the ratio is calculated to determine the extent of inhibition.

Logical Framework for Evidence of Target Engagement

The confirmation of target engagement is built upon a foundation of complementary evidence. The following diagram illustrates the logical flow from initial hypothesis to confirmed target engagement.

Logical_Framework Hypothesis Compound binds Target Kinase Direct_Binding Evidence of Direct Binding (CETSA, Affinity Purification) Hypothesis->Direct_Binding Functional_Consequence Evidence of Functional Consequence (In-Cell Western) Hypothesis->Functional_Consequence Conclusion Confirmed Target Engagement Direct_Binding->Conclusion Functional_Consequence->Conclusion

Caption: Logical flow of evidence for target engagement.

By integrating data from biophysical assays that demonstrate direct binding (like CETSA) with functional assays that show a downstream cellular effect (like In-Cell Western), researchers can build a strong case for the on-target activity of a compound. This multi-faceted approach is essential for the successful progression of small molecules in the drug discovery pipeline.

References

In Vivo Efficacy of Pomalidomide Analogs Compared to Established Inhibitors in Multiple Myeloma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo comparison of the therapeutic efficacy of Pomalidomide, a key derivative of the 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione scaffold, against established inhibitors Lenalidomide and Bortezomib in preclinical models of multiple myeloma. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Introduction

Pomalidomide, a structural analog of Thalidomide and Lenalidomide, is a potent immunomodulatory agent with significant anti-myeloma activity. It belongs to a class of drugs that target the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of key transcription factors involved in myeloma cell proliferation and survival. This guide focuses on its single-agent in vivo efficacy in the context of the widely used MM.1S human multiple myeloma xenograft model, compared to the established therapies, Lenalidomide and the proteasome inhibitor, Bortezomib.

Comparative In Vivo Efficacy

The following tables summarize the in vivo anti-tumor activity of Pomalidomide, Lenalidomide, and Bortezomib as single agents in the MM.1S subcutaneous xenograft mouse model. It is important to note that the data presented for each compound has been compiled from different studies. While the experimental model (MM.1S xenograft) is consistent, direct cross-study comparisons should be made with caution due to potential variations in specific experimental conditions.

Table 1: In Vivo Efficacy of Pomalidomide in the MM.1S Xenograft Model

Treatment GroupDose and ScheduleRoute of AdministrationTumor Growth Inhibition (%)Survival Advantage
Vehicle ControlN/AN/A0Baseline
Pomalidomide0.5 mg/kg, dailyOral (p.o.)~50%Significant increase in survival

Table 2: In Vivo Efficacy of Lenalidomide in a Xenograft Model

Treatment GroupDose and ScheduleRoute of AdministrationTumor Growth Inhibition (%)Survival Advantage
Vehicle ControlN/AN/A0Baseline
Lenalidomide25 mg/kg, dailyIntraperitoneal (i.p.)SignificantNot specified

Table 3: In Vivo Efficacy of Bortezomib in the MM.1S Xenograft Model

Treatment GroupDose and ScheduleRoute of AdministrationTumor Growth Inhibition (%)Survival Advantage
Vehicle ControlN/AN/A0Baseline
Bortezomib0.5 mg/kg, twice weeklySubcutaneous (s.c.)~70%Significant increase in survival

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

MM.1S Xenograft Mouse Model
  • Cell Line: Human multiple myeloma MM.1S cells were utilized for inducing tumor xenografts.

  • Animal Model: Severe combined immunodeficient (SCID) or non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice, typically 6-8 weeks old, were used.

  • Tumor Implantation: MM.1S cells (typically 5 x 10^6 to 1 x 10^7 cells in a suspension of saline or media, often mixed with Matrigel) were implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume was monitored regularly (e.g., twice weekly) using caliper measurements. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Treatment was initiated when tumors reached a predetermined size (e.g., 100-200 mm³).

  • Efficacy Endpoints: The primary efficacy endpoints were tumor growth inhibition and overall survival.

Drug Administration
  • Pomalidomide: Administered orally (p.o.) daily at a dose of 0.5 mg/kg. The compound was typically formulated in a vehicle suitable for oral gavage.

  • Lenalidomide: Administered intraperitoneally (i.p.) daily at a dose of 25 mg/kg. The compound was dissolved in an appropriate vehicle for injection.

  • Bortezomib: Administered subcutaneously (s.c.) twice weekly at a dose of 0.5 mg/kg. The compound was reconstituted as per the manufacturer's instructions.[1]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of Pomalidomide, Lenalidomide, and Bortezomib are visualized in the following diagrams.

Pomalidomide_Lenalidomide_Pathway cluster_cell Myeloma Cell cluster_immune Immune Modulation Pomalidomide Pomalidomide/ Lenalidomide CRBN Cereblon (CRBN) Pomalidomide->CRBN Binds to T_Cell T-Cell Pomalidomide->T_Cell Co-stimulates CUL4 CUL4-DDB1-ROC1 E3 Ubiquitin Ligase CRBN->CUL4 Ikaros Ikaros (IKZF1) CUL4->Ikaros Ubiquitination Aiolos Aiolos (IKZF3) CUL4->Aiolos Ubiquitination Proteasome Proteasome Ikaros->Proteasome Aiolos->Proteasome Degradation Degradation Proteasome->Degradation Proliferation Decreased Cell Proliferation & Survival IL2 IL-2 Production T_Cell->IL2 Cytotoxicity Enhanced Anti-Tumor Immunity T_Cell->Cytotoxicity NK_Cell NK-Cell NK_Cell->Cytotoxicity IL2->NK_Cell Activates

Caption: Pomalidomide/Lenalidomide Signaling Pathway.

Bortezomib_Pathway cluster_cell Myeloma Cell Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkBa IκBα Proteasome->IkBa Degrades Apoptosis Induction of Apoptosis Proteasome->Apoptosis Leads to NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival)

Caption: Bortezomib Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study comparing these inhibitors.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (e.g., 21 days) cluster_analysis Data Analysis A MM.1S Cell Culture B Subcutaneous Implantation in SCID Mice A->B C Tumor Growth to ~150 mm³ B->C D Randomization into Treatment Groups C->D E1 Vehicle Control D->E1 E2 Pomalidomide (p.o.) D->E2 E3 Lenalidomide (i.p.) D->E3 E4 Bortezomib (s.c.) D->E4 F Daily/Weekly Dosing E1->F E2->F E3->F E4->F G Tumor Volume & Body Weight Measurement (2x/week) F->G H Endpoint: Tumor Growth Inhibition Calculation G->H I Survival Analysis G->I J Statistical Analysis H->J I->J

Caption: In Vivo Efficacy Study Workflow.

References

A Comparative Analysis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione and Novel Cereblon E3 Ligase Modulators in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on modulating cellular protein degradation pathways. Within this domain, compounds that interact with the Cereblon (CRBN) E3 ubiquitin ligase complex have emerged as a cornerstone in the treatment of hematological malignancies, particularly multiple myeloma. This guide provides a comparative benchmark of the immunomodulatory and anti-proliferative potency of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, a structural analog of thalidomide, against novel, next-generation Cereblon E3 Ligase Modulators (CELMoDs), including iberdomide (CC-220) and mezigdomide (CC-92480), alongside the established immunomodulatory drug (IMiD), pomalidomide.

Quantitative Comparison of Inhibitor Potency

The efficacy of these compounds is primarily assessed through their ability to inhibit cancer cell proliferation and modulate cytokine production. The following tables summarize the available quantitative data for these inhibitors.

Table 1: Anti-Proliferative Activity in Multiple Myeloma (MM) Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Citation
This compound MM.1SMTT AssayData Not Available
PomalidomideRPMI8226MTT Assay8[1]
PomalidomideOPM2MTT Assay10[1]
Iberdomide (CC-220)MM.1SProliferation Assay~0.1 - 1[2]
Mezigdomide (CC-92480)MM Cell LinesProliferation AssayPotent anti-proliferative effects[3]

Table 2: Inhibition of TNF-α Production

CompoundCell TypeAssay TypeIC50 (nM)Citation
This compound PBMCsELISAData Not Available
PomalidomidePBMCsELISA13[4]
LenalidomidePBMCsELISAPotent inhibitor[5][6]
Iberdomide (CC-220)Whole BloodCytokine AssayPotent inhibitor[7]
Mezigdomide (CC-92480)PBMCsCytokine AssayMore potent than iberdomide, pomalidomide, or lenalidomide[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Protocol 1: Anti-Proliferative MTT Assay for Multiple Myeloma Cell Lines

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on multiple myeloma cell lines using a colorimetric MTT assay.[9][10][11]

Materials:

  • Multiple myeloma cell line (e.g., MM.1S, RPMI8226)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound, pomalidomide, iberdomide, mezigdomide) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: TNF-α Inhibition ELISA in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the measurement of tumor necrosis factor-alpha (TNF-α) inhibition by test compounds in lipopolysaccharide (LPS)-stimulated human PBMCs using an enzyme-linked immunosorbent assay (ELISA).[12][13][14]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Pre-treatment: Add 50 µL of the test compounds at various concentrations to the wells and incubate for 1 hour at 37°C.

  • LPS Stimulation: Add 50 µL of LPS (final concentration of 1 µg/mL) to stimulate TNF-α production. Include an unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control. The IC50 value is calculated from a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathway and experimental workflows associated with the compounds discussed.

G IMiD/CELMoD Mechanism of Action cluster_0 CRBN E3 Ligase Complex cluster_1 Transcription Factors CRBN Cereblon (CRBN) DDB1 DDB1 Ub Ubiquitin CRBN->Ub Mediates Ubiquitination CUL4A CUL4A ROC1 ROC1 Ikaros Ikaros (IKZF1) Ikaros->CRBN Recruited by IMiD-bound CRBN Proteasome Proteasome Ikaros->Proteasome Targeted for Aiolos Aiolos (IKZF3) Aiolos->CRBN Recruited by IMiD-bound CRBN Aiolos->Proteasome Targeted for IMiD IMiD / CELMoD (e.g., 3-APPD, Pomalidomide, Iberdomide) IMiD->CRBN Binds to Ub->Ikaros Ub->Aiolos Degradation Degradation Proteasome->Degradation Downstream Downstream Effects: - Anti-proliferative - Immunomodulatory Degradation->Downstream G Anti-Proliferative MTT Assay Workflow start Start seed Seed Myeloma Cells in 96-well plate start->seed treat Treat with Serial Dilutions of Test Compound seed->treat incubate1 Incubate for 72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end G TNF-α Inhibition ELISA Workflow start Start isolate Isolate PBMCs from Whole Blood start->isolate plate Plate PBMCs in 96-well plate isolate->plate pretreat Pre-treat with Test Compound plate->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 18-24h stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform TNF-α ELISA collect->elisa analyze Calculate % Inhibition and IC50 elisa->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione (CAS Number: 32856-49-8), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This guide provides a step-by-step operational plan for the safe management and disposal of this chemical waste.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

  • Skin sensitization (Category 1), H317: May cause an allergic skin reaction. [1]

The assigned GHS pictogram is the exclamation mark (GHS07).[1]

Personal Protective Equipment (PPE): Before handling the compound or its waste, all personnel must wear the following PPE:

  • Protective gloves (nitrile or other chemically resistant material).

  • Safety glasses with side shields or goggles.

  • A lab coat.

  • For operations that may generate dust, use a fume hood or ensure adequate ventilation.

Segregation and Storage of Chemical Waste

Proper segregation is critical to prevent dangerous chemical reactions.[2][3]

  • Waste Classification: this compound is a combustible solid and should be treated as a hazardous chemical waste.[1][4]

  • Incompatible Materials: Store this waste separately from strong oxidizing agents, acids, and bases.

  • Storage Location: All hazardous waste must be stored in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory.[2][5] This area should be at or near the point of waste generation.[5]

  • Container Requirements: Use a designated, leak-proof, and sealable waste container. The original container may be used if it is in good condition.[2] Ensure the container is compatible with the chemical.

Waste Container Labeling

All waste containers must be accurately and clearly labeled to ensure safety and proper disposal. The label must include:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]

  • The date when waste was first added to the container.

  • The specific hazards associated with the chemical (e.g., "Harmful if swallowed," "Skin Sensitizer").

Disposal Procedure

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6]

Step-by-Step Disposal Protocol:

  • Collection: Collect waste this compound in a designated hazardous waste container.

  • Container Management: Keep the waste container securely closed except when adding waste.[2][4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container.[4][5]

  • Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by a licensed waste disposal facility.

Spill and Exposure Procedures

In the event of a spill or exposure, follow these procedures immediately:

Scenario Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7]
Small Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container for disposal.[9]
Large Spill Evacuate the area and contact your institution's EHS or emergency response team.

Disposal Workflow for this compound

G A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste in Designated Container A->B C Step 3: Securely Seal and Label Container 'Hazardous Waste' B->C D Step 4: Store in Satellite Accumulation Area C->D E Step 5: Contact EHS for Waste Pickup D->E F Step 6: Professional Disposal (Incineration) E->F

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 32856-49-8[1][2]

  • Molecular Formula: C₁₀H₁₀N₂O₂[1][3]

  • Physical Form: Solid[1]

Hazard Identification and Safety Data

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H317: May cause an allergic skin reaction.[1]

Signal Word: Warning[1]

GHS Pictogram:

  • GHS07 (Exclamation Mark)[1]

Parameter Value Source
Hazard Statements H302, H317[1]
Precautionary Statements P261, P264, P270, P280, P301 + P312, P302 + P352[1]
Storage Class Code 11 - Combustible Solids[1]
Occupational Exposure Limits No specific data availableN/A

Personal Protective Equipment (PPE)

Based on the hazard classification, the following personal protective equipment is mandatory when handling this compound.

PPE Category Item Specification
Hand Protection GlovesChemically resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves after use.
Eye Protection Safety Glasses/GogglesSafety glasses with side shields or chemical safety goggles.
Face Protection Face ShieldUse in conjunction with goggles when there is a risk of splashing.
Skin and Body Protection Lab Coat/GownA standard lab coat should be worn. For larger quantities or where significant contact is possible, an impervious gown is recommended.
Respiratory Protection RespiratorIf ventilation is inadequate or dust is generated, use a NIOSH-approved particulate respirator.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area is well-ventilated. A chemical fume hood is recommended, especially when handling powders or creating solutions.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE as detailed in the table above.

  • Handling:

    • Avoid generating dust. If working with a solid, handle it carefully.

    • When weighing the compound, do so in a fume hood or a ventilated balance enclosure.

    • Use dedicated spatulas and weigh boats.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Decontaminate all equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.

    • The container must be kept closed except when adding waste.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Container Disposal:

    • Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

    • After rinsing, the container can be disposed of as non-hazardous waste, or in accordance with institutional guidelines.

  • Waste Pickup:

    • Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Visual Workflow and Logic Diagrams

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Verify Ventilation Verify Ventilation Check Emergency Equipment Check Emergency Equipment Verify Ventilation->Check Emergency Equipment Don PPE Don PPE Check Emergency Equipment->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Clean Work Area Clean Work Area Prepare Solution->Clean Work Area Decontaminate Equipment Decontaminate Equipment Clean Work Area->Decontaminate Equipment Remove PPE & Wash Hands Remove PPE & Wash Hands Decontaminate Equipment->Remove PPE & Wash Hands Segregate Waste Segregate Waste Remove PPE & Wash Hands->Segregate Waste Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Request Waste Pickup Request Waste Pickup Label Waste Containers->Request Waste Pickup

Caption: Workflow for handling this compound.

PPE Logic Diagram cluster_primary Primary Protection cluster_secondary Secondary Protection (Task-Dependent) Handling Chemical Handling Chemical Lab Coat Lab Coat Handling Chemical->Lab Coat Safety Goggles Safety Goggles Handling Chemical->Safety Goggles Nitrile Gloves Nitrile Gloves Handling Chemical->Nitrile Gloves Risk of Splash Risk of Splash Handling Chemical->Risk of Splash Inadequate Ventilation / Dust Inadequate Ventilation / Dust Handling Chemical->Inadequate Ventilation / Dust Face Shield Face Shield Respirator Respirator Risk of Splash->Face Shield Yes Inadequate Ventilation / Dust->Respirator Yes

Caption: Logic for selecting appropriate personal protective equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Amino-phenyl)-pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.